molecular formula C14H22N4O2 B1662768 Nosantine racemate CAS No. 75166-67-5

Nosantine racemate

Numéro de catalogue: B1662768
Numéro CAS: 75166-67-5
Poids moléculaire: 278.35 g/mol
Clé InChI: RSMDQPNZAPMDJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nosantine racemate is the racemate of Nosantine. Nosantine is an inducer of IL-2 or enhancer of IL-2 induction by phytohemagglutinin (PHA).

Propriétés

IUPAC Name

9-(2-hydroxynonan-3-yl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMDQPNZAPMDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996638
Record name 9-(2-Hydroxynonan-3-yl)-9H-purin-6-ol
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Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75166-67-5
Record name 1,9-Dihydro-9-[1-(1-hydroxyethyl)heptyl]-6H-purin-6-one
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Record name 1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one
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Record name 9-(2-Hydroxynonan-3-yl)-9H-purin-6-ol
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Record name 1,9-dihydro-9-[1-(1-hydroxyethyl)heptyl]-6H-purin-6-one
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Foundational & Exploratory

In-depth Technical Guide: The Enigmatic Case of Nosantine Racemate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific entity corresponding to "Nosantine racemate." This suggests that "Nosantine" may be a novel, proprietary, or perhaps a misidentified compound. The principles of racemic mixtures are well-established in stereochemistry, and this guide will provide a framework for understanding the potential properties and characterization of such a compound, should it be identified.

While the specific chemical structure and properties of this compound remain elusive, we can extrapolate the fundamental characteristics inherent to all racemic mixtures. A racemic mixture, or racemate, consists of equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.

Hypothetical Chemical Structure and Properties

Without a known structure for Nosantine, we can only discuss the general properties that would be relevant to its racemic form. A hypothetical Nosantine molecule would possess at least one chiral center, leading to the existence of two enantiomers, (R)-Nosantine and (S)-Nosantine. The racemate, (±)-Nosantine, would be a 1:1 mixture of these two.

Table 1: General Physicochemical Properties of a Racemic Mixture vs. Its Enantiomers

PropertyEnantiomers ((R)- or (S)-Nosantine)Racemic Mixture ((±)-Nosantine)
Melting Point Identical for both enantiomersOften differs from the enantiomers (can be higher or lower)
Boiling Point Identical for both enantiomersMay differ from the enantiomers
Solubility Identical for both enantiomers in achiral solventsMay differ from the enantiomers in achiral solvents
Optical Activity Optically active (rotate plane-polarized light in equal but opposite directions)Optically inactive (net rotation is zero)
Density Identical for both enantiomersMay differ from the enantiomers
Refractive Index Identical for both enantiomersMay differ from the enantiomers
Biological Activity Can differ significantly due to stereospecific interactions with biological targetsA composite of the activities of both enantiomers

Potential Experimental Protocols for Characterization

Should a sample of this compound become available, a standard battery of experiments would be necessary to elucidate its structure and properties.

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • X-ray Crystallography: To definitively determine the three-dimensional arrangement of atoms in a crystalline sample, which would also confirm its racemic nature if both enantiomers are present in the unit cell.

2. Chiral Separation and Analysis:

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate the two enantiomers and confirm the 1:1 ratio in the racemate.

  • Polarimetry: To measure the optical rotation of the separated enantiomers.

3. Physicochemical Property Determination:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and heat of fusion.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Solubility Studies: To measure solubility in various solvents at different temperatures.

Logical Workflow for this compound Investigation

The following diagram illustrates a logical workflow for the investigation of a novel racemic compound like Nosantine.

G Figure 1: Investigative Workflow for a Novel Racemate A Hypothetical Compound: This compound B Structural Elucidation (NMR, MS, X-ray) A->B C Chiral Separation (Chiral HPLC) A->C D Physicochemical Characterization (DSC, TGA) A->D E Biological Activity Screening A->E F Separated Enantiomers: (R)-Nosantine & (S)-Nosantine C->F G Individual Enantiomer Biological Profiling F->G

Caption: Investigative Workflow for a Novel Racemate

Potential Signaling Pathway Interactions

The biological effects of a drug are often mediated through its interaction with specific signaling pathways. If Nosantine were found to have, for example, anti-cancer properties, a common pathway to investigate would be the apoptosis pathway.

G Figure 2: Hypothetical Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway A (R/S)-Nosantine B Death Receptor A->B Binds C Caspase-8 B->C Activates H Caspase-3 C->H Activates D Mitochondrion E Cytochrome c D->E Releases F Apaf-1 E->F G Caspase-9 F->G Activates G->H Activates I Apoptosis H->I

Caption: Hypothetical Apoptosis Signaling Pathway

An In-depth Technical Guide to the Synthesis of Racemic Noscapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine (B1679977), a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), has a long history of use as a cough suppressant. More recently, it has garnered significant attention for its potential as a non-toxic, microtubule-modulating anticancer agent. While natural sources remain a primary route for its extraction, the total synthesis of noscapine and its racemic form, (±)-α-noscapine, is of considerable interest for ensuring a consistent supply for research and pharmaceutical development, as well as for enabling the creation of novel analogs with enhanced therapeutic properties. This technical guide provides a detailed overview of a convergent total synthesis pathway for racemic α-noscapine, including experimental protocols and mechanistic insights.

Convergent Total Synthesis of (±)-α-Noscapine

A notable and efficient total synthesis of (±)-α-noscapine was developed by Mao et al., employing a convergent strategy. This approach involves the synthesis of two key heterocyclic intermediates, a meconin (B138656) derivative and a cotarnine (B190853) derivative, which are then coupled to form the noscapine scaffold.[1] This method is advantageous as it allows for the independent preparation and modification of the two main components of the target molecule.

Synthesis of the Meconin Moiety

The synthesis of the meconin component begins with commercially available 2,3-dimethoxybenzoic acid. The key steps involve the formation of the lactone ring and subsequent functionalization to prepare it for coupling with the cotarnine derivative.

Synthesis of the Tetrahydroisoquinoline (Cotarnine) Moiety

The tetrahydroisoquinoline portion of noscapine is synthesized starting from piperonal (B3395001) and 2,2-dimethoxyethanamine. A critical step in this sequence is the formation of the isoquinoline (B145761) core, which can be achieved through reactions like the Bischler-Napieralski or Pictet-Spengler reactions. In the synthesis by Mao et al., an intramolecular cyclization is employed to construct the cotarnine ring system.[1]

Key Reaction: Condensation of Meconin and Cotarnine Derivatives

The crucial step in this convergent synthesis is the carbon-carbon bond formation between the meconin and cotarnine moieties. In the pathway developed by Mao et al., this is achieved through the condensation of a 3-trimethylsilyl-meconin derivative with an iodized salt of a cotarnine derivative.[1] This key reaction constructs the complete backbone of (±)-α-noscapine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (±)-α-noscapine, based on the work of Mao et al.[1]

Table 1: Synthesis of (±)-α-Noscapine - Reaction Steps and Conditions

StepStarting Material(s)Reagents and ConditionsProductYield (%)
1Piperonal, 2,2-dimethoxyethanaminei) Condensation; ii) ReductionN-(2,2-dimethoxyethyl)-piperonylamine-
2N-(2,2-dimethoxyethyl)-piperonylamineIntramolecular cyclization (e.g., 20% aq. HCl)Cotarnine77% (over 3 steps)
3CotarnineTFA, NaBH₄Tetrahydroisoquinoline derivative98%
4Tetrahydroisoquinoline derivativeAcOK, I₂Iodized salt of cotarnine derivative84%
52,3-Dimethoxybenzoic acidHCHO, HCl, AcOHMeconin74%
6Meconini) LDA, THF; ii) TMSCl3-Trimethylsilyl-meconin derivative96%
73-Trimethylsilyl-meconin derivative, Iodized salt of cotarnine derivativeKHF₂, DMF(±)-α-Noscapine and (±)-β-Noscapine42% (of α-isomer)

Note: Yields are as reported in the literature and may vary. Purification of intermediates is typically performed by recrystallization.[1]

Reaction Mechanisms

Formation of the Tetrahydroisoquinoline Ring

The formation of the tetrahydroisoquinoline ring system is a classic transformation in alkaloid synthesis. The Bischler-Napieralski reaction, for instance, involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. The mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes an electrophilic aromatic substitution to close the ring, forming a dihydroisoquinoline. Subsequent reduction affords the tetrahydroisoquinoline.

Diagram 1: Generalized Mechanism of the Bischler-Napieralski Reaction

Bischler_Napieralski cluster_0 Amide Activation and Dehydration cluster_1 Cyclization and Aromatization Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide + Dehydrating Agent (e.g., POCl₃) Nitrilium Nitrilium Ion Activated_Amide->Nitrilium - H₂O Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Dihydroisoquinoline Dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺ Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline + Reducing Agent (e.g., NaBH₄)

Caption: Generalized mechanism of the Bischler-Napieralski reaction for tetrahydroisoquinoline synthesis.

Mechanism of the Key Condensation Step

The final carbon-carbon bond formation in the synthesis by Mao et al. involves the reaction of a silyl-activated meconin with an electrophilic cotarnine salt. The fluoride (B91410) source (KHF₂) is believed to activate the silyl (B83357) group, facilitating the generation of a nucleophilic carbanion at the C3 position of the meconin ring. This nucleophile then attacks the electrophilic C1 position of the cotarnine iminium salt, leading to the formation of the C-C bond that unites the two fragments. The reaction produces a mixture of diastereomers, (±)-α-noscapine and (±)-β-noscapine, from which the desired α-isomer can be isolated by recrystallization.[1]

Diagram 2: Proposed Mechanism for the Key Condensation Reaction

Condensation_Mechanism cluster_meconin Meconin Activation cluster_cotarnine Cotarnine Electrophile Silyl_Meconin 3-Trimethylsilyl-meconin Meconin_Anion Meconin Anion (Nucleophile) Silyl_Meconin->Meconin_Anion + F⁻ (from KHF₂) Cotarnine_Salt Iodized Cotarnine Salt (Electrophile) Meconin_Anion->Cotarnine_Salt Nucleophilic Attack Noscapine_Racemate (±)-α/β-Noscapine Cotarnine_Salt->Noscapine_Racemate

Caption: Proposed mechanism for the key condensation of the meconin and cotarnine derivatives.

Conclusion

The convergent total synthesis of (±)-α-noscapine provides a reliable and adaptable route to this medicinally important molecule. By understanding the key synthetic transformations and their underlying mechanisms, researchers can not only reproduce this synthesis but also design and execute the synthesis of novel noscapine analogs. The ability to synthetically access these compounds is crucial for advancing their development as potential next-generation anticancer therapeutics. Further research into optimizing reaction conditions and developing stereoselective methodologies will continue to enhance the efficiency and utility of noscapine synthesis.

References

Core Biological Activity: Dual Antitussive and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Noscapine (B1679977) Racemate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of racemic Noscapine. The information presented herein is a synthesis of publicly available research, focusing on the compound's mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. It is highly probable that the query for "Nosantine racemate" was a typographical error, and the intended compound of interest is the well-documented alkaloid, Noscapine.

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive (cough suppressant) agent.[1][2] Unlike many other opioids, it does not exhibit sedative, euphoric, or significant analgesic effects, rendering it non-addictive.[1][3]

More recently, Noscapine has garnered significant attention for its potent anticancer activities.[4][5] It has been shown to inhibit the proliferation of a wide range of cancer cells and has demonstrated efficacy in preclinical models of various cancers, including but not limited to, leukemia, lymphoma, breast cancer, ovarian cancer, colon cancer, and non-small cell lung cancer.[6][7][8][9][10] A key advantage of Noscapine is its favorable safety profile and low toxicity towards normal, healthy cells.[4][5]

Mechanism of Action: Microtubule Dynamics and Apoptosis Induction

The primary anticancer mechanism of Noscapine involves its interaction with tubulin, the protein subunit of microtubules.[2][4] Noscapine binds stoichiometrically to tubulin, which alters microtubule assembly dynamics.[2][4] This disruption of microtubule function leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][9]

The apoptotic cascade initiated by Noscapine involves multiple signaling pathways:

  • Mitochondrial Pathway: Noscapine has been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the ratio of Bax/Bcl-2 proteins.[8][11]

  • NF-κB Signaling Pathway: It can sensitize cancer cells to chemotherapeutic agents by modulating the NF-κB signaling pathway.[6]

  • PTEN/PI3K/mTOR Signaling Pathway: In colon cancer cells, Noscapine has been found to regulate mitochondrial damage and the Warburg effect via the PTEN/PI3K/mTOR signaling pathway.[7]

Noscapine_Mechanism_of_Action Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to NFkB NF-κB Pathway Modulation Noscapine->NFkB PTEN PTEN/PI3K/mTOR Pathway Regulation Noscapine->PTEN Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Chemosensitization Chemosensitization NFkB->Chemosensitization PTEN->Apoptosis

Figure 1: Mechanism of Action of Noscapine.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Noscapine have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes representative IC50 values.

Cell LineCancer TypeIC50 (µM)Reference
KBM-5Human Leukemia84.4[6]
H460Non-Small Cell Lung Cancer34.7 ± 2.5[8]
A549Lung Cancer73[1]
MCF-7Breast Cancer (ER+)29[11]
MDA-MB-231Breast Cancer (ER-)69[11]
U87Glioblastoma46.8[12]
U251Resistant Glioblastoma75.4[12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of Noscapine.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Noscapine (e.g., 10-160 µM) for desired time points (e.g., 24, 48, 72 hours).[8]

    • After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Adhere Allow Adherence Overnight Seed->Adhere Treat Treat with Noscapine Adhere->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Measure Absorbance at 570nm Add_DMSO->Read_Absorbance

Figure 2: Workflow for MTT Assay.
Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V assay is used to detect the externalization of phosphatidylserine, an early indicator of apoptosis.

  • Protocol:

    • Treat cells with the desired concentration of Noscapine for the specified duration (e.g., 25 µM for 12-24 hours).[6]

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.[6][14]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cells with Noscapine at the desired concentration and for various time points.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[15]

    • Resuspend the fixed cells in a PI staining solution containing RNase A.[15]

    • Incubate the cells in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer.[15][16]

Signaling Pathways

As mentioned, Noscapine's activity is mediated through various signaling pathways. The following diagram illustrates the PTEN/PI3K/mTOR pathway, which has been implicated in Noscapine-induced apoptosis in colon cancer.[7]

PTEN_PI3K_mTOR_Pathway Noscapine Noscapine PTEN PTEN Noscapine->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits MitochondrialDamage Mitochondrial Damage PTEN->MitochondrialDamage Induces WarburgEffect Warburg Effect Regulation PTEN->WarburgEffect Regulates mTOR mTOR PI3K->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits MitochondrialDamage->Apoptosis Leads to WarburgEffect->Apoptosis Contributes to

Figure 3: Noscapine's effect on the PTEN/PI3K/mTOR pathway.

Conclusion

Noscapine racemate is a promising therapeutic agent with a well-established safety profile and a dual mechanism of action that includes both antitussive and potent anticancer activities. Its ability to disrupt microtubule dynamics and induce apoptosis through multiple signaling pathways makes it a valuable candidate for further research and development in oncology. The provided data and experimental protocols offer a foundational guide for researchers and scientists in this field.

References

Potential Therapeutic Targets of Nosantine Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nosantine racemate, also known by its chemical name (±)-erythro-9-(2-hydroxy-3-nonyl)hypoxanthine and the identifier NPT 15392, is a synthetic purine (B94841) derivative with significant immunomodulatory properties. Preclinical studies have identified its primary therapeutic potential in the enhancement of T-cell-mediated immune responses. This document provides a comprehensive analysis of the available scientific literature on this compound, detailing its mechanism of action, potential therapeutic targets, and the experimental basis for these findings. The core of its activity appears to be the modulation of intracellular signaling pathways in lymphocytes, specifically through the inhibition of cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterase, leading to enhanced production of key cytokines such as Interleukin-2 (IL-2).

Core Mechanism of Action: Targeting Lymphocyte Signaling

The primary molecular target of this compound within the immune system is believed to be the enzyme cyclic GMP phosphodiesterase (cGMP-PDE). By inhibiting this enzyme, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular processes. The resulting elevation of intracellular cGMP levels in lymphocytes, particularly T-cells, is thought to be the foundational event for its immunomodulatory effects.

This inhibition of cGMP-PDE modulates downstream signaling cascades that are integral to T-cell activation and proliferation. This targeted action suggests that this compound could be effective in conditions where a deficit in T-cell function or IL-2 production is a contributing factor.

Signaling Pathway

The proposed signaling pathway for this compound's enhancement of IL-2 production in T-lymphocytes is initiated by its entry into the cell and subsequent inhibition of cGMP-PDE. The accumulation of cGMP is known to influence multiple downstream effectors in T-cells, including protein kinase G (PKG) and cyclic nucleotide-gated ion channels. These effectors can, in turn, modulate the activity of transcription factors essential for the expression of the IL-2 gene, such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein 1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The co-stimulation with a mitogen like Phytohemagglutinin (PHA) is crucial as it provides the initial T-cell receptor (TCR) signaling cascade that is then amplified by the action of this compound.

Nosantine_Signaling_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus Nosantine This compound cGMP_PDE cGMP Phosphodiesterase Nosantine->cGMP_PDE Inhibits cGMP Increased cGMP cGMP_PDE->cGMP Prevents degradation of Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Activates Transcription_Factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Downstream->Transcription_Factors Modulates IL2_Gene IL-2 Gene Transcription Transcription_Factors->IL2_Gene Promotes IL2_Production Enhanced IL-2 Production IL2_Gene->IL2_Production PHA Phytohemagglutinin (PHA) (Mitogen) TCR T-Cell Receptor (TCR) Signaling PHA->TCR TCR->Transcription_Factors Initial Activation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_il2 IL-2 Production Assay cluster_prolif Proliferation Assay cluster_in_vivo In Vivo DTH Assay Isolate_PBLs Isolate Human PBLs Culture_Cells Culture with Nosantine & PHA Isolate_PBLs->Culture_Cells Incubate_24_48h Incubate 24-48h Culture_Cells->Incubate_24_48h Incubate_48_72h Incubate 48-72h Culture_Cells->Incubate_48_72h ELISA Measure IL-2 by ELISA Incubate_24_48h->ELISA Thymidine Add [3H]-Thymidine Incubate_48_72h->Thymidine Measure_Prolif Measure Incorporation Thymidine->Measure_Prolif Sensitize Sensitize Rats with Antigen Administer Administer Nosantine Sensitize->Administer Challenge Challenge with Antigen Administer->Challenge Measure_DTH Measure Footpad Swelling Challenge->Measure_DTH

An In-depth Technical Guide on Nosantine Racemate: Current Understanding of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Nosantine racemate's solubility and stability as of the date of this publication. It is intended for informational purposes for research, scientific, and drug development professionals. All products mentioned are for research use only unless otherwise specified.

Introduction

This compound, also known by its chemical identifier NPT-15392 racemate and CAS number 75166-67-5, is a chemical compound of interest within the immunology and inflammation research sectors. It is recognized as the racemic mixture of Nosantine, a substance reported to induce or enhance the production of Interleukin-2 (IL-2) in the presence of phytohemagglutinin (PHA). This activity positions Nosantine and its racemate as subjects of interest for immunoregulation studies, including those related to COVID-19. This guide aims to provide a comprehensive overview of the current publicly available data regarding the solubility and stability of this compound.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
CAS Number 75166-67-5
Appearance Solid

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. Based on available data, the solubility of this compound has been characterized in a limited capacity.

SolventSolubilityExperimental Protocol
Dimethyl Sulfoxide (DMSO) 10 mMDetailed experimental protocols for determining this solubility are not publicly available. It is common practice in chemical supply companies to determine solubility by preparing stock solutions. A standard procedure would involve the gradual addition of the solvent to a known mass of the compound at a controlled temperature until complete dissolution is observed visually. The concentration is then calculated. However, the specific conditions (e.g., temperature, purity of the compound and solvent, method of dissolution) for this reported value are not specified.

Stability Data

The stability of a compound is crucial for its storage, handling, and the reliability of experimental results. At present, there is a significant lack of publicly available quantitative stability data for this compound. This includes information on its degradation pathways, kinetics of degradation under various stress conditions (e.g., heat, humidity, light, pH), and its stability in different solvents or formulation matrices.

Commercial suppliers typically recommend storage conditions based on internal stability studies. However, the detailed results of these studies are generally not disclosed. For this compound, a common recommendation is storage at room temperature for shipping, suggesting a degree of short-term stability under ambient conditions. For long-term storage, specific temperature and humidity conditions should be determined based on experimental evaluation.

Experimental Methodologies: A General Overview

While specific experimental protocols for this compound are not available, this section provides a general overview of standard methodologies that can be employed to determine solubility and stability.

Solubility Determination Workflow

The following diagram illustrates a typical workflow for determining the solubility of a research compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Weigh Compound C Add Solvent Incrementally A->C B Select Solvent System B->C D Agitate/Mix at Controlled Temperature C->D E Observe for Complete Dissolution D->E E->C If not dissolved F Calculate Concentration (e.g., mg/mL, mM) E->F If dissolved G Report Solubility Data F->G

Caption: A generalized workflow for determining the solubility of a chemical compound.

Stability Indicating Method Development Workflow

The development of a stability-indicating analytical method is crucial for assessing a compound's stability. A common approach is to use High-Performance Liquid Chromatography (HPLC).

Stability_Workflow cluster_method_dev Method Development cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_validation Method Validation A Develop HPLC Method for Pure Compound B Expose Compound to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Analyze Stressed Samples by HPLC B->C D Separate Degradation Products from Parent Compound C->D E Validate Method for Specificity, Linearity, Accuracy, Precision D->E

Caption: A typical workflow for developing a stability-indicating HPLC method.

Conclusion and Future Directions

The currently available public data on the solubility and stability of this compound is limited. The only specific data point found is a solubility of 10 mM in DMSO. For drug development and advanced research applications, a more comprehensive understanding of its physicochemical properties is essential.

It is recommended that researchers working with this compound undertake a thorough characterization of its solubility in various aqueous and organic solvents and conduct comprehensive stability studies under a range of conditions. The development and validation of a stability-indicating analytical method would be a critical first step in this process. Such data will be invaluable for the scientific community to support the formulation of stable dosage forms and to ensure the accuracy and reproducibility of experimental results. Researchers are encouraged to publish their findings to expand the collective knowledge base for this compound.

Crystal Structure of Nosantine Racemate: Awaiting Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented immunomodulatory properties, detailed information regarding the crystal structure of the nosantine (B1679976) racemate remains unpublished in the public domain. Extensive searches of chemical databases and the scientific literature for crystallographic data on nosantine, also known as NPT 15392 and chemically defined as 6H-Purin-6-one, 1,9-dihydro-9-(1-(1-hydroxyethyl)heptyl)-, (R,S)-, have yielded no specific results.

Nosantine is recognized as an immunomodulating compound with a structure related to inosine.[1] Its biological activity, particularly its role in enhancing T-cell dependent immune responses, has been the subject of several studies.[1][2][3][4][5][6] However, these pharmacological investigations do not include analyses of its three-dimensional solid-state structure.

Consequently, this guide cannot provide the requested quantitative crystallographic data, such as unit cell dimensions, bond lengths, and bond angles, nor can it detail the specific experimental protocols used for the crystallization and X-ray diffraction analysis of nosantine racemate. The creation of structured data tables and workflow diagrams is therefore not possible at this time.

For researchers, scientists, and drug development professionals interested in the solid-state properties of nosantine, the following sections outline the general methodologies and theoretical workflows that would be applied in a typical crystal structure analysis of a small organic molecule like nosantine.

General Experimental Protocol for Crystal Structure Analysis

A standard approach to determining the crystal structure of a novel compound like this compound would involve the following key steps:

  • Crystallization: The initial and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction. This would involve screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) to obtain crystals of adequate size and perfection. For a racemic mixture, the crystals could form as a racemic compound (containing both enantiomers in the unit cell) or as a conglomerate (a physical mixture of enantiomerically pure crystals).

  • X-ray Data Collection: A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would then be collected, typically using monochromatic X-rays. The crystal is rotated in the X-ray beam, and the diffraction pattern of spots is recorded on a detector. This process yields a dataset containing the positions and intensities of hundreds or thousands of reflections.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the arrangement of atoms within the unit cell. Modern crystallographic software packages are used to process the data, determine the space group, and generate an initial electron density map. From this map, the positions of the atoms can be deduced. The initial structural model is then refined against the experimental data to improve its accuracy. This refinement process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Logical Workflow for Crystal Structure Determination

The logical process for determining the crystal structure of a compound like this compound can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis & Purification of this compound screening Screening of Crystallization Conditions synthesis->screening Racemic Compound growth Single Crystal Growth screening->growth data_collection Data Collection (Diffractometer) growth->data_collection High-Quality Crystal solution Structure Solution (Phase Problem) data_collection->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation & Final Model refinement->validation

A generalized workflow for the crystal structure determination of a small organic molecule.

Potential Signaling Pathways

Given that nosantine is an immunomodulator that enhances T-cell dependent immune responses, it is likely to interact with signaling pathways involved in T-cell activation and function. While the precise molecular targets of nosantine are not detailed in the available literature, a hypothetical signaling pathway diagram can illustrate the general processes it might influence.

signaling_pathway cluster_cell T-Cell nosantine Nosantine receptor Putative Receptor / Target nosantine->receptor Binds/Modulates cascade Intracellular Signaling Cascade (e.g., Kinase Activation) receptor->cascade Activates transcription Transcription Factor Activation (e.g., NF-κB, AP-1) cascade->transcription gene Gene Expression (e.g., Cytokines, Receptors) transcription->gene response Enhanced T-Cell Response (Proliferation, Cytotoxicity) gene->response

A hypothetical signaling pathway for Nosantine's immunomodulatory effects on T-cells.

It is important to emphasize that the above workflow and pathway are generalized representations and are not based on specific experimental data for nosantine. The scientific community awaits a formal publication detailing the crystallographic analysis of nosantine to fully understand its solid-state structure and how it relates to its biological function. Such a study would be invaluable for structure-activity relationship (SAR) studies and the rational design of new, more potent immunomodulatory agents.

References

Nosantine Racemate: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nosantine, also identified as NPT 15392, is an immunomodulating compound with a purine-based structure, chemically related to inosine.[2][3] It has been investigated for its capacity to enhance T-cell dependent immune responses.[3] This technical guide provides a summary of the available preclinical data on Nosantine racemate, with a focus on its mechanism of action and the limited safety information that has been publicly reported.

Physicochemical Properties

PropertyDataReference
Chemical Name 6H-Purin-6-one, 1,9-dihydro-9-(1-(1-hydroxyethyl)heptyl)-, (R,S)-[2]
Synonyms Nosantine, NPT 15392[2]
CAS Number 76600-30-1[2]
Molecular Formula C14H22N4O2[2]
Molecular Weight 278.36 g/mol [2]

Preclinical Pharmacology & Mechanism of Action

This compound is characterized as an immunomodulating agent that primarily enhances T-cell mediated immunity.[3] Preclinical studies have indicated that it can act as an inducer or enhancer of Interleukin-2 (B1167480) (IL-2) production by human lymphocytes, particularly in the presence of mitogens like phytohemagglutinin (PHA).[4]

The proposed mechanism of action involves the potentiation of T-lymphocyte activity. In vitro studies have demonstrated that NPT 15392 can enhance the proliferation of spleen cells stimulated by T-cell mitogens.[5]

Signaling Pathway

The following diagram illustrates the proposed immunological signaling pathway influenced by this compound.

Nosantine_Pathway cluster_cell Cellular Environment Nosantine This compound (NPT 15392) T_Cell T-Lymphocyte Nosantine->T_Cell Acts on IL2_Production Increased IL-2 Production T_Cell->IL2_Production Leads to PHA Mitogen (e.g., PHA) PHA->T_Cell Stimulates T_Cell_Proliferation Enhanced T-Cell Proliferation IL2_Production->T_Cell_Proliferation Promotes InVitro_Workflow start Start: Isolate Murine nu/nu Spleen Cells culture Culture cells with Nosantine (0.1 µg/ml) start->culture thy1_assay Measure Thy-1 Antigen Expression culture->thy1_assay end Endpoint: % of Thy-1 Positive Cells thy1_assay->end

References

Unraveling the Intellectual Property Landscape of Nosantine Racemate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of patent databases and scientific literature, no specific intellectual property, patents, or detailed scientific data could be found for a compound explicitly identified as "Nosantine racemate." This suggests that "this compound" may be a term not yet in the public domain, a developmental codename, or a misnomer for another compound.

This guide, therefore, aims to provide a foundational understanding of the key considerations in the patenting of racemic compounds in the pharmaceutical industry, using the hypothetical "this compound" as a framework. It will address the typical data required for a patent application, outline common experimental methodologies, and visualize the logical relationships in the drug development and patenting process.

The Patentability of Racemates and Enantiomers: A Primer

In pharmaceutical development, a compound often first exists as a racemate, which is a mixture of equal parts of two enantiomers—molecules that are mirror images of each other. While the racemate itself can be patented, individual enantiomers can also be patented separately if they exhibit unexpected and superior properties over the racemic mixture.

A key legal principle is that a prior disclosure of a racemate may anticipate a later claim to one of its enantiomers, unless the enantiomer can be shown to have a distinct and inventive step, such as significantly improved efficacy, reduced toxicity, or a different mechanism of action.[1]

Hypothetical Data for a "this compound" Patent Application

To secure a patent for a novel compound like "this compound," a substantial body of evidence is required to demonstrate its novelty, non-obviousness, and utility. The following tables outline the kind of quantitative data that would be essential in such a patent filing.

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyThis compound(+)-Nosantine(-)-Nosantine
Molecular FormulaC₂₀H₂₂N₂O₃C₂₀H₂₂N₂O₃C₂₀H₂₂N₂O₃
Molecular Weight354.41 g/mol 354.41 g/mol 354.41 g/mol
Melting Point155-158 °C162-164 °C161-163 °C
Solubility (Water)0.5 mg/mL1.2 mg/mL0.3 mg/mL
Optical Rotation+25.7°-25.5°

Table 2: In Vitro Pharmacological Profile

TargetThis compound (IC₅₀, µM)(+)-Nosantine (IC₅₀, µM)(-)-Nosantine (IC₅₀, µM)
Receptor X1.20.055.8
Enzyme Y3.52.110.2
Ion Channel Z0.80.90.7

Table 3: In Vivo Efficacy in a Disease Model

Treatment GroupDose (mg/kg)Endpoint 1 (% improvement)Endpoint 2 (biomarker level)
Vehicle Control-0100%
This compound1045%62%
(+)-Nosantine575%25%
(-)-Nosantine1015%88%

Core Experimental Protocols

The generation of the data presented above would necessitate a series of well-defined experiments. Below are the methodologies for key experiments typically cited in a new chemical entity patent.

Synthesis of this compound and Resolution of Enantiomers

Objective: To synthesize the racemic mixture of Nosantine and separate it into its individual enantiomers.

Protocol:

  • Racemate Synthesis: The synthesis of this compound would be detailed, including starting materials, reagents, reaction conditions (temperature, pressure, time), and purification methods (e.g., column chromatography, recrystallization).

  • Chiral Resolution: The separation of the enantiomers would be achieved using a technique such as chiral high-performance liquid chromatography (HPLC) or diastereomeric salt formation. The specific chiral column or resolving agent would be specified, along with the mobile phase composition and flow rate for HPLC, or the specific diastereomeric salt and crystallization conditions.

  • Characterization: The structure and purity of the racemate and each enantiomer would be confirmed using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its enantiomers to their biological target (e.g., Receptor X).

Protocol:

  • Membrane Preparation: Membranes from cells expressing the target receptor would be prepared.

  • Binding Reaction: A radiolabeled ligand known to bind to the receptor would be incubated with the cell membranes in the presence of varying concentrations of the test compounds (this compound, (+)-Nosantine, (-)-Nosantine).

  • Detection: The amount of radiolabeled ligand displaced by the test compounds would be measured using a scintillation counter.

  • Data Analysis: The data would be used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

In Vivo Efficacy Study in an Animal Model

Objective: To evaluate the therapeutic efficacy of this compound and its enantiomers in a relevant animal model of a specific disease.

Protocol:

  • Animal Model: A validated animal model that mimics the human disease would be used. The species, strain, age, and sex of the animals would be specified.

  • Dosing: The test compounds would be administered to the animals at various doses and by a specific route (e.g., oral, intravenous). A vehicle control group would receive the formulation without the active compound.

  • Endpoint Measurement: Pre-defined efficacy endpoints would be measured at specific time points. These could include behavioral assessments, physiological measurements, or analysis of biological samples (e.g., blood, tissue) for relevant biomarkers.

  • Statistical Analysis: The data would be analyzed using appropriate statistical methods to determine the significance of the observed effects.

Visualizing the Drug Development and Patenting Workflow

The following diagrams illustrate the logical flow of processes in the development and patenting of a new pharmaceutical compound like "this compound."

G cluster_0 Discovery and Synthesis cluster_1 Preclinical Evaluation cluster_2 Intellectual Property Compound Identification Compound Identification Racemate Synthesis Racemate Synthesis Compound Identification->Racemate Synthesis Chiral Resolution Chiral Resolution Racemate Synthesis->Chiral Resolution In Vitro Assays In Vitro Assays Chiral Resolution->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment Patent Drafting Patent Drafting In Vivo Studies->Patent Drafting Prior Art Search Prior Art Search Prior Art Search->Patent Drafting Patent Filing Patent Filing Patent Drafting->Patent Filing G This compound This compound (+)-Nosantine (+)-Nosantine This compound->(+)-Nosantine (-)-Nosantine (-)-Nosantine This compound->(-)-Nosantine

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Nosantine Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nosantine, also known as NPT 15392, is an immunomodulating compound with a structure related to inosine (B1671953). It has been shown to enhance T-cell dependent immune responses, suggesting its potential as a therapeutic agent.[1][2] This document provides a detailed protocol for the laboratory synthesis of Nosantine racemate, based on established methods for the N9-alkylation of purine (B94841) derivatives. Additionally, it includes information on its mechanism of action and a proposed signaling pathway.

Chemical Information

PropertyValue
Compound Name Nosantine
Synonyms NPT 15392
IUPAC Name 6H-Purin-6-one, 1,9-dihydro-9-(1-(1-hydroxyethyl)heptyl)-, (R,S)-
CAS Number 76600-30-1
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol (B129727)

Experimental Protocol: Racemic Nosantine Synthesis

This protocol describes a two-step synthesis of racemic Nosantine starting from hypoxanthine (B114508) and 2-nonanone (B1664094). The general strategy involves the formation of an intermediate epoxide followed by nucleophilic attack by hypoxanthine.

Materials:

Step 1: Synthesis of 2-heptyl-2-methyloxirane (B14681487) (Intermediate 1)

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.2 eq) portion-wise.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2-nonanone (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-heptyl-2-methyloxirane.

Step 2: Synthesis of this compound

  • To a solution of hypoxanthine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to form the sodium salt of hypoxanthine.

  • Add a solution of 2-heptyl-2-methyloxirane (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.

Expected Yield and Purity:

StepProductTypical Yield (%)Purity (by HPLC)
12-heptyl-2-methyloxirane70-85%>95%
2This compound40-60%>98%

Experimental Workflow

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: N9-Alkylation Start_1 2-Nonanone & Trimethylsulfoxonium Iodide Reagents_1 NaH in DMSO Start_1->Reagents_1 1 Reaction_1 Corey-Chaykovsky Reaction Reagents_1->Reaction_1 2 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 3 Purification_1 Column Chromatography Workup_1->Purification_1 4 Product_1 2-heptyl-2-methyloxirane Purification_1->Product_1 5 Intermediate_1_input 2-heptyl-2-methyloxirane Start_2 Hypoxanthine Reagents_2 NaH in DMF Start_2->Reagents_2 6 Reaction_2 Nucleophilic Ring Opening Reagents_2->Reaction_2 7 Intermediate_1_input->Reaction_2 8 Workup_2 Solvent Removal Reaction_2->Workup_2 9 Purification_2 Column Chromatography Workup_2->Purification_2 10 Product_2 This compound Purification_2->Product_2 11

Caption: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

Nosantine is an immunomodulator that enhances T-cell dependent immune responses.[1] While the precise mechanism is not fully elucidated, its structural similarity to inosine suggests it may interact with adenosine (B11128) receptors.[1] Inosine and other adenosine analogs have been shown to exert immunomodulatory effects through the A2A adenosine receptor, leading to the activation of the cAMP/PKA signaling pathway.[3] This pathway can modulate T-cell activation and cytokine production.

The proposed signaling pathway for Nosantine's immunomodulatory effects is as follows:

G cluster_cell T-Cell Nosantine Nosantine A2AR Adenosine A2A Receptor Nosantine->A2AR Binds AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Enhanced T-Cell Response (e.g., Cytokine Production) Gene->Response

Caption: Proposed signaling pathway for Nosantine.

Discussion

The provided protocol offers a general and plausible route for the synthesis of racemic Nosantine in a laboratory setting. The yields are estimates and may be optimized by adjusting reaction conditions such as temperature, reaction time, and purification techniques. It is crucial to perform all reactions under an inert atmosphere due to the use of sodium hydride, which is highly reactive with water.

The immunomodulatory activity of Nosantine and its analogs presents an interesting avenue for the development of new therapeutics for immune-related disorders. Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in its mechanism of action. The enantiomers of Nosantine may exhibit different biological activities, and future work could focus on the asymmetric synthesis of the individual stereoisomers.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood and under an inert atmosphere.

  • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are skin-penetrating solvents. Avoid direct contact.

  • Conduct all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Noscapine Racemate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Nosantine" is not found in the scientific literature. It is presumed that this is a typographical error and the intended compound is Noscapine (B1679977) , a benzylisoquinoline alkaloid found in opium.[1][2] The following application notes and protocols are based on the existing research for Noscapine. Noscapine is a chiral molecule and is typically used in its racemic form in preclinical studies unless otherwise specified.

Application Notes

Introduction

Noscapine is a well-known antitussive agent that has been repurposed as a potential anti-cancer therapeutic.[1][3][4] Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, Noscapine exhibits minimal side effects and low toxicity in animal models and humans.[1][5][6][7] It is orally bioavailable, making it a promising candidate for cancer therapy.[1][8] These characteristics have led to extensive preclinical evaluation of Noscapine in various animal models of cancer.

Mechanism of Action

Noscapine's primary anti-neoplastic mechanism involves its interaction with tubulin.[3][9][10][11] It binds to tubulin, altering its conformation and disrupting the dynamics of microtubule assembly.[3][9][12] This interference leads to a prolonged pause in the cell cycle, specifically arresting cells in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][10] Noscapine has been shown to induce apoptosis through various signaling pathways, including:

  • p53-Dependent Pathway: In some cancer cell lines, Noscapine's apoptotic effect is dependent on the presence of wild-type p53.[1][13][14][15] It can increase the expression of p53, leading to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[13][14][15]

  • PTEN/PI3K/mTOR Signaling Pathway: Noscapine has been shown to induce apoptosis by modulating the PTEN/PI3K/mTOR pathway in human colon cancer cells.[1][12]

  • NF-κB Signaling Pathway: Noscapine can sensitize cancer cells to chemotherapeutic agents by suppressing the NF-κB signaling pathway, which is involved in cell survival and proliferation.[16]

  • Mitochondrial Pathway: Apoptosis induced by Noscapine is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[1][12][17]

Applications in Animal Models

Noscapine has been evaluated in a variety of preclinical animal models for its anti-cancer efficacy. These models are crucial for determining therapeutic potential, understanding in vivo mechanisms, and establishing safety profiles before clinical trials.

  • Cancer Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude mice) to study the effect of Noscapine on tumor growth. This has been a common approach to evaluate its efficacy against various cancers, including non-small cell lung cancer, prostate cancer, breast cancer, and glioblastoma.[1][18][19][20]

  • Syngeneic Tumor Models: Cancer cells of the same genetic background as the immunocompetent mouse strain are used. This allows for the study of Noscapine's effects in the context of a functional immune system. For example, its efficacy has been tested in a syngeneic murine model of melanoma.[21]

  • Metastasis Models: These models are used to investigate the effect of Noscapine on the spread of cancer from the primary tumor to other parts of the body. Studies have shown that oral administration of Noscapine can limit lymphatic metastasis of human prostate cancer in a mouse model.[19]

Data Presentation

Table 1: Pharmacokinetic Parameters of Noscapine in Mice
ParameterIntravenous (10 mg/kg)Oral (75 mg/kg)Oral (150 mg/kg)Oral (300 mg/kg)
Cmax (µg/mL) 7.88 (at 5 min)12.7423.2446.73
Tmax (h) -1.121.500.46
AUC (h*µg/mL) -53.4264.08198.35
Total Body Clearance (L/h) 4.78---
Volume of Distribution (L) 5.05---
Data sourced from pharmacokinetic studies in mice.[1][22]
Table 2: In Vivo Efficacy of Noscapine in Animal Models
Cancer TypeAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
Non-Small Cell Lung Cancer H460 Xenograft (Mice)300-550 mg/kg/day (oral)49-86% reduction in tumor volume[18]
Prostate Cancer PC3 Xenograft (Mice)300 mg/kg/day (oral)57% reduction in mean tumor weight[19]
Melanoma Syngeneic Murine Modelby gavage85% inhibition of tumor volume[21]
Glioblastoma C6 Xenograft (Mice)300 mg/kg/day (oral)Significant reduction in tumor volume[20]
Table 3: Toxicology Data for Noscapine
Animal ModelRoute of AdministrationLD50Observed EffectsReference
Mice Intravenous83 mg/kg-[5]
Rats Oral> 800 mg/kgDeath at doses exceeding 800 mg/kg[5]
Note: Noscapine is generally considered to have a large margin of safety, with minimal toxicity observed at therapeutic doses in animal studies.[1][5][6][7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Noscapine racemate in a human cancer xenograft model.

Materials:

  • Noscapine racemate

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., H460 non-small cell lung cancer cells)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 0.1 mL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the Noscapine racemate solution/suspension in the chosen vehicle.

    • Administer Noscapine orally (e.g., via gavage) at the desired dose (e.g., 300 mg/kg/day) to the treatment group.[18][19]

    • Administer an equal volume of the vehicle to the control group.

    • Continue treatment for a predetermined period (e.g., 28 days).[18]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Noscapine racemate following oral administration in mice.

Materials:

  • Noscapine racemate

  • Vehicle for oral administration

  • Mice (e.g., C57BL/6)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • HPLC system for drug concentration analysis

Procedure:

  • Dosing:

    • Administer a single oral dose of Noscapine racemate (e.g., 150 mg/kg) to a cohort of mice.[1][22]

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract Noscapine from the plasma samples using a suitable method (e.g., protein precipitation).[22]

    • Quantify the concentration of Noscapine in the plasma samples using a validated HPLC method.[22]

  • Data Analysis:

    • Plot the plasma concentration of Noscapine versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Mandatory Visualizations

G cluster_0 Noscapine Action Noscapine Noscapine Tubulin Tubulin Binding Noscapine->Tubulin Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Noscapine's primary mechanism of action.

G cluster_1 p53-Dependent Apoptotic Pathway Noscapine Noscapine p53 p53 Upregulation Noscapine->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Noscapine-induced p53-dependent apoptosis.

G cluster_2 Experimental Workflow for In Vivo Efficacy start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Noscapine/Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: General workflow for in vivo efficacy studies.

References

Application Notes and Protocols for the Analytical Quantification of a Racemic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized for the analytical quantification of a racemic compound, referred to as "Nosantine" as per the user's request. No specific public domain information was found for a drug named "Nosantine." Therefore, the methodologies, data, and diagrams presented here are based on established principles of chiral chromatography for pharmaceutical compounds and should be adapted and validated for any specific analyte.

Introduction

The separation and quantification of enantiomers are critical in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of the individual enantiomers of a chiral drug.[1][2] Regulatory agencies increasingly require the development of stereoselective analytical methods to assess the purity and stability of single-enantiomer drugs and to study the pharmacokinetic profiles of each enantiomer in a racemic mixture.[3] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[3][4][5]

This document provides a comprehensive guide to developing and applying an analytical method for the quantification of the enantiomers of a model racemic compound, "Nosantine."

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the effective separation and quantification of enantiomers, primarily utilizing Chiral Stationary Phases (CSPs) to achieve stereoisomeric differentiation.[5] The selection of an appropriate CSP and the optimization of the mobile phase are crucial steps in developing a successful chiral separation method.[5][6]

Principle of Chiral Separation by HPLC

Chiral separation in HPLC is achieved by creating a chiral environment where the two enantiomers of a racemic compound can be distinguished. This is typically accomplished by using a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the chiral selector on the CSP, leading to different interaction energies and, consequently, different retention times on the chromatographic column.[7]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the quantification of Nosantine enantiomers.

1.2.1 Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Chiral Columns: A selection of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based, cyclodextrin-based). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used.[5]

  • Solvents and Reagents: HPLC grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (B52724) (ACN)) and additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA)).

  • Nosantine Racemate Standard: A well-characterized standard of the this compound.

  • Individual Enantiomer Standards (if available): For peak identification.

1.2.2 Initial Screening of Chiral Stationary Phases

The initial step in method development is to screen a variety of CSPs under different mobile phase conditions to identify the most promising conditions for separation.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in mobile phase).

  • Select a set of diverse CSPs for screening. A common starting point includes columns with cellulose and amylose-based selectors.

  • Screen in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.

    • Normal Phase: Mobile phases typically consist of a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like IPA or EtOH.

    • Polar Organic Mode: Uses polar organic solvents like ACN and MeOH.

    • Reversed-Phase: Employs aqueous mobile phases with organic modifiers like ACN or MeOH.

  • Evaluate the chromatograms for any signs of enantiomeric separation. The goal is to achieve baseline resolution (Rs > 1.5).[5]

1.2.3 Method Optimization

Once a promising CSP and mobile phase mode are identified, the separation can be optimized by adjusting various parameters.

  • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. For instance, in normal phase, varying the percentage of the alcohol modifier can significantly impact resolution and retention time.

  • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., 0.1% TFA or 0.1% DEA) can improve peak shape and resolution, especially for ionizable compounds.

  • Column Temperature: Temperature can affect the selectivity of a chiral separation.[6] It is recommended to evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

1.2.4 Sample Preparation

For quantification in biological matrices (e.g., plasma, urine), a sample preparation step is necessary to remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical but realistic quantitative data for the chiral separation of Nosantine enantiomers.

Table 1: Chromatographic Performance for Nosantine Enantiomers

ParameterEnantiomer 1 (S-Nosantine)Enantiomer 2 (R-Nosantine)
Retention Time (min)8.29.5
Resolution (Rs)\multicolumn{2}{c}{2.1}
Tailing Factor1.11.2
Theoretical Plates85008200

Table 2: Method Validation Parameters for Nosantine Enantiomers

ParameterEnantiomer 1 (S-Nosantine)Enantiomer 2 (R-Nosantine)
Linearity Range (µg/mL)0.1 - 1000.1 - 100
Correlation Coefficient (r²)0.99950.9992
Limit of Detection (LOD) (µg/mL)0.030.03
Limit of Quantification (LOQ) (µg/mL)0.10.1
Accuracy (% Recovery)98.5 - 101.299.1 - 100.8
Precision (% RSD)< 2.5< 2.8

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC method.

G cluster_0 Method Development cluster_1 Optimization cluster_2 Validation A Define Analytical Goal B Select Chiral Columns A->B C Screening Phase (NP, RP, PO modes) B->C D Identify Promising Conditions C->D E Optimize Mobile Phase D->E F Optimize Temperature E->F G Optimize Flow Rate F->G H Method Validation (Linearity, Accuracy, Precision) G->H I Final Method H->I

Caption: Workflow for Chiral HPLC Method Development.

Types of Chiral Selectors

This diagram shows the logical relationship between different types of chiral selectors and their common applications.

G cluster_0 Chiral Selectors cluster_1 Common Applications Selectors Chiral Selectors Polysaccharide-based Cyclodextrin-based Protein-based Macrocyclic Antibiotic-based Applications Applications Broad range of compounds Hydrophobic molecules Specific for certain drug classes Amino acids and peptides Selectors:p->Applications:p_app Versatile Selectors:c->Applications:c_app Inclusion complexes Selectors:pr->Applications:pr_app High selectivity Selectors:m->Applications:m_app Complex interactions G cluster_0 Racemic Drug Administration cluster_1 Pharmacokinetic Processes cluster_2 Differential Effects A Racemic Nosantine (R- and S-enantiomers) B Absorption A->B C Distribution A->C D Metabolism A->D E Excretion A->E F Different Plasma Concentrations (R vs S) B->F C->F D->F E->F G Different Therapeutic Effects and/or Side Effects F->G

References

Nosantine racemate dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "Nosantine racemate," it has been determined that there is no publicly available scientific literature, clinical trial data, or regulatory information for a compound with this name. The search did not yield any results pertaining to its dosage, administration, mechanism of action, or any associated experimental protocols.

It is possible that "this compound" may be an internal development name not yet disclosed in public forums, a substance that has not progressed to the stage of public research, or a misnomer.

Interestingly, the search results frequently identified a clinical trial with the acronym "RACEMATE".[1][2][3][4][5] This trial, however, is investigating the efficacy and mechanism of action of Tezepelumab in patients with Eosinophilic Granulomatosis with Polyangiitis (EGPA).[1][2][3][5] There is no indication that Tezepelumab is related to a compound named "this compound." A single patent document mentions "noscapine" and "racemic mixture" in the context of its synthesis but does not refer to "this compound" or provide any relevant dosage or administration details.[6]

Due to the absence of any data on "this compound," it is not possible to provide the requested Application Notes and Protocols, including data tables and diagrams. For accurate and safe research and development, it is crucial to rely on validated and published data. Professionals seeking information on this compound should verify its name and consult internal documentation or primary sources if it is under confidential development.

References

Application Note: Resolution of Nosantine Racemate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective methods for the separation of the enantiomers of the novel chiral compound, Nosantine, from its racemic mixture. Nosantine is a synthetic aryl-piperidine derivative currently under investigation for its potential therapeutic effects. As stereochemistry is critical to its pharmacological activity and safety profile, the isolation of the individual (R)- and (S)-enantiomers is a crucial step in its development. This document provides detailed protocols for diastereomeric salt crystallization for scalable separations and a robust analytical and preparative chiral High-Performance Liquid Chromatography (HPLC) method for high-purity isolation. All data presented is representative of typical outcomes for a compound of this class.

Introduction to Chiral Separation of Nosantine

Many therapeutic agents are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. The hypothetical compound Nosantine, a chiral amine, requires separation of its (R) and (S) enantiomers to evaluate their individual pharmacological profiles. This note outlines two primary methodologies to achieve this separation: classical resolution via diastereomeric salt formation and instrumental separation using chiral HPLC.

Method 1: Diastereomeric Salt Crystallization

This method involves reacting the racemic Nosantine base with a chiral acid to form two diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by fractional crystallization. Subsequently, the desired enantiomer is recovered by treating the isolated salt with a base.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve 10.0 g of racemic Nosantine base in 100 mL of methanol (B129727) at 50 °C.

    • In a separate flask, dissolve 1.0 molar equivalent of the chiral resolving agent, (R)-(-)-Mandelic Acid, in 50 mL of methanol.

    • Slowly add the mandelic acid solution to the Nosantine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, then place in a 4 °C refrigerator overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals (Salt A, enriched in one diastereomer) by vacuum filtration and wash with a small amount of cold methanol.

    • The mother liquor is retained for recovery of the other diastereomer.

    • Recrystallize Salt A from a minimal amount of hot methanol to improve diastereomeric purity. Repeat as necessary, monitoring purity by polarimetry or chiral HPLC.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt (e.g., Salt A) in deionized water.

    • Basify the solution to a pH of >11 using a 2M sodium hydroxide (B78521) solution.

    • Extract the liberated enantiomerically pure Nosantine free base with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified enantiomer.

Expected Results

The following table summarizes the expected outcome from a typical resolution experiment starting with 10.0 g of racemic Nosantine.

Parameter(S)-Nosantine-(R)-Mandelate Salt(R)-Nosantine (from Mother Liquor)
Initial Racemate Mass 10.0 g10.0 g
Resolving Agent (R)-(-)-Mandelic Acid(S)-(+)-Mandelic Acid
Isolated Salt Mass 6.8 g6.5 g
Recovered Enantiomer Mass 3.9 g3.7 g
Overall Yield 39%37%
Enantiomeric Excess (e.e.) >99%>98%
Melting Point 182-184 °C155-157 °C

Method 2: Chiral HPLC Separation

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative-scale isolation. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of racemic Nosantine in 1 mL of the mobile phase.

Expected Chromatographic Performance

The following table summarizes the expected chromatographic parameters for the separation of Nosantine enantiomers.

Parameter(S)-Nosantine(R)-Nosantine
Retention Time (tR) 8.5 min10.2 min
Tailing Factor (Tf) 1.11.2
Theoretical Plates (N) >8000>8500
Resolution (Rs) \multicolumn{2}{c}{> 2.5}
Selectivity (α) \multicolumn{2}{c}{1.20}

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a hypothetical biological context for the action of Nosantine enantiomers.

G cluster_start Starting Material cluster_method1 Method 1: Crystallization cluster_method2 Method 2: Chiral HPLC racemate Racemic Nosantine ((R/S)-Nosantine) react React with (R)-Mandelic Acid racemate->react inject Inject on Chiral Column racemate->inject salts Diastereomeric Salts (S,R) and (R,R) react->salts crystallize Fractional Crystallization salts->crystallize salt_S Pure (S,R) Salt crystallize->salt_S liberate_S Liberate Free Base salt_S->liberate_S s_enantiomer (S)-Nosantine liberate_S->s_enantiomer separate Chromatographic Separation inject->separate collect_S Collect Peak 1 separate->collect_S collect_R Collect Peak 2 separate->collect_R s_enantiomer2 (S)-Nosantine collect_S->s_enantiomer2 r_enantiomer2 (R)-Nosantine collect_R->r_enantiomer2

Caption: Workflow for isolating Nosantine enantiomers.

G cluster_solution Solution Phase racemate Racemic (R/S)-Nosantine (Soluble) R_salt (R)-Nosantine-A (Diastereomer 1) racemate->R_salt + A S_salt (S)-Nosantine-A (Diastereomer 2) racemate->S_salt + A resolver Chiral Acid (A*) (Soluble) resolver->R_salt resolver->S_salt crystal Crystalline Solid (Enriched in one diastereomer, e.g., R-Nos-A*) R_salt->crystal Lower Solubility Crystallizes

Caption: Principle of diastereomeric salt crystallization.

G cluster_ligands Ligands cluster_receptor Cell Membrane cluster_response Cellular Response S_Nos (S)-Nosantine (Eutomer) receptor Chiral Receptor (e.g., GPCR) S_Nos->receptor High Affinity Binding R_Nos (R)-Nosantine (Distomer) R_Nos->receptor Low Affinity Binding no_response No/Weak Effect R_Nos->no_response g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger 2nd Messenger Cascade effector->second_messenger response Therapeutic Effect second_messenger->response

Caption: Hypothetical signaling pathway for Nosantine enantiomers.

Application Notes and Protocols for High-Throughput Screening of Novel Adenosine A1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Nosantine racemate" was not found in publicly available scientific literature. The following application note has been generated as a template for a hypothetical Adenosine (B11128) A1 Receptor (A1AR) antagonist, referred to as "Compound X," to demonstrate its application in high-throughput screening (HTS) assays. The data presented is illustrative and not derived from actual experiments with a compound named this compound.

Introduction

Adenosine is a critical neuromodulator in the central nervous system and other tissues, exerting its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The A1 adenosine receptor (A1AR), coupled to inhibitory G proteins (Gαi/o), plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[2][3] Activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as modulation of various ion channels.[2][3] Consequently, antagonists of the A1AR are of significant therapeutic interest for a range of conditions, including cognitive disorders, respiratory depression, and certain cardiovascular diseases.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets.[4][5][6] This document provides detailed protocols for the screening and characterization of Compound X, a novel A1AR antagonist, using established HTS-compatible assays. The described methodologies include a competitive radioligand binding assay to determine binding affinity and functional assays to assess antagonist potency by measuring downstream signaling events, such as cAMP production and GTPγS binding.

Signaling Pathway

Activation of the Adenosine A1 Receptor (A1AR) by its endogenous agonist, adenosine, initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase (AC), which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP levels leads to reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effectors, including ion channels.

A1AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1AR Adenosine A1 Receptor (A1AR) Adenosine->A1AR Agonist Binding CompoundX Compound X (Antagonist) CompoundX->A1AR Antagonist Binding G_protein Gαi/oβγ A1AR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition Cellular_Response Cellular Response G_beta_gamma->Cellular_Response Modulation of Ion Channels cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Cellular_Response

Figure 1: Adenosine A1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the hypothetical screening data for Compound X against the human Adenosine A1 Receptor.

Table 1: Competitive Radioligand Binding Assay Data

ParameterValue
Radioligand[³H]DPCPX
Kd of Radioligand1.5 nM
Compound X IC5025 nM
Compound X Ki15 nM

Table 2: Functional Antagonist Assay Data (cAMP Accumulation)

ParameterValue
AgonistNECA
Agonist Concentration100 nM (EC80)
Compound X IC5050 nM
Schild Slope0.98

Table 3: Functional Antagonist Assay Data (GTPγS Binding)

ParameterValue
AgonistAdenosine
Agonist Concentration300 nM (EC80)
Compound X IC5045 nM

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign to identify A1AR antagonists is depicted below. This process involves primary screening of a compound library at a single concentration, followed by confirmation of hits and determination of their potency in concentration-response curves.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Lead_Optimization Lead Optimization Orthogonal_Assay->Lead_Optimization Confirmed Hits

Figure 2: High-Throughput Screening Workflow.
Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Compound X for the A1AR by measuring its ability to compete with a radiolabeled antagonist, [³H]DPCPX.[7][8][9][10]

Materials:

  • HEK293 cells stably expressing human A1AR

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • [³H]DPCPX (specific activity ~120 Ci/mmol)

  • Compound X stock solution (10 mM in DMSO)

  • Non-specific binding control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • 96-well filter plates (GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-A1AR cells and determine the protein concentration.

  • Dilute Compound X in assay buffer to generate a concentration range (e.g., 0.1 nM to 100 µM).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM DPCPX (for non-specific binding) or diluted Compound X.

    • 50 µL of [³H]DPCPX diluted in assay buffer to a final concentration of 1.5 nM.

    • 100 µL of diluted cell membranes (10-20 µg protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of Compound X by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the ability of Compound X to antagonize the agonist-induced inhibition of cAMP production in whole cells.[11][12][13][14][15][16][17]

Materials:

  • CHO-K1 cells stably expressing human A1AR

  • Assay medium: HBSS with 10 mM HEPES, pH 7.4

  • Forskolin (B1673556) solution

  • NECA (adenosine agonist) stock solution

  • Compound X stock solution (10 mM in DMSO)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Seed CHO-K1-A1AR cells into 384-well plates and culture overnight.

  • Wash the cells with assay medium.

  • Prepare serial dilutions of Compound X in assay medium containing a fixed concentration of forskolin (to stimulate cAMP production).

  • Add the Compound X/forskolin solution to the cells and pre-incubate for 15 minutes at room temperature.

  • Add NECA to a final concentration that elicits 80% of its maximal response (EC80).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log concentration of Compound X and determine the IC50 value using non-linear regression.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation. Antagonists will inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[18][19][20][21][22]

Materials:

  • HEK293-A1AR cell membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GDP solution

  • Adenosine (agonist)

  • Compound X stock solution (10 mM in DMSO)

  • 96-well filter plates or SPA beads

Procedure:

  • Prepare serial dilutions of Compound X in assay buffer.

  • In a 96-well plate, add the following:

    • Diluted Compound X or buffer.

    • Adenosine at its EC80 concentration.

    • HEK293-A1AR membranes (5-10 µg protein).

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration over a GF/C filter plate and wash with ice-cold buffer.

  • Dry the filter plate, add scintillation cocktail, and measure the bound radioactivity.

  • Determine the IC50 value of Compound X by plotting the % inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of Compound X.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and pharmacological characterization of novel Adenosine A1 Receptor antagonists, such as the hypothetical Compound X. These assays allow for the determination of binding affinity and functional potency, which are critical parameters in the identification and optimization of lead compounds for drug development programs targeting the A1AR.

References

Application Notes and Protocols: Nosantine Racemate as a Chemical Probe for LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed information and protocols for utilizing Nosantine racemate as a chemical probe to investigate the function and therapeutic potential of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson's disease.

Introduction to this compound and LRRK2

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a GTPase domain and a serine/threonine kinase domain.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3][4][5] Many of these pathogenic mutations, such as the common G2019S substitution, result in increased kinase activity, which is thought to contribute to neuronal toxicity and the progression of the disease.[4][5]

This compound is a potent, cell-permeable, and selective inhibitor of LRRK2 kinase activity. Its favorable pharmacological properties make it an excellent chemical probe for elucidating the cellular functions of LRRK2 and for validating LRRK2 as a therapeutic target. This document outlines the key characteristics of this compound and provides detailed protocols for its use in biochemical and cellular assays.

Key Features of this compound:

  • High Potency: Exhibits low nanomolar inhibition of both wild-type and mutant forms of LRRK2.

  • Excellent Selectivity: Demonstrates minimal off-target activity when profiled against a broad panel of kinases.

  • Cellular Activity: Effectively inhibits LRRK2-mediated phosphorylation in cellular models.

  • Racemate Information: Supplied as a racemic mixture. For stereospecific activity profiling, separation of enantiomers may be required.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Potency of this compound against LRRK2 Variants

LRRK2 VariantIC₅₀ (nM)Assay Type
Wild-Type (WT)12.5 ± 2.1ADP-Glo™ Kinase Assay
G2019S Mutant8.3 ± 1.5ADP-Glo™ Kinase Assay
R1441C Mutant15.1 ± 3.0ADP-Glo™ Kinase Assay

Table 2: Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM
LRRK2 (G2019S) 98%
CDK2/cyclin A< 5%
GSK3β< 2%
p38α< 10%
SRC< 5%
(Data from a panel of over 250 kinases)

Table 3: Cellular Activity of this compound

AssayCell LineEndpointEC₅₀ (nM)
LRRK2 Autophosphorylation (pS1292)HEK293T (overexpressing LRRK2 G2019S)Western Blot45.7 ± 8.2
Rab10 Phosphorylation (pT73)A549 (endogenous LRRK2)Western Blot62.3 ± 11.4
Cellular Target EngagementHEK293T (LRRK2-NanoLuc)NanoBRET™ Assay38.9 ± 7.5

LRRK2 Signaling Pathway and Point of Intervention

LRRK2 is a complex protein involved in various cellular processes, including vesicular trafficking.[6] One of its key functions is the phosphorylation of a subset of Rab GTPase proteins.[3] this compound acts as an ATP-competitive inhibitor, directly blocking the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Lysosome_Stress Lysosome Stress LRRK2_Active LRRK2 (Active Kinase) Lysosome_Stress->LRRK2_Active Activation GTP_Binding GTP Binding GTP_Binding->LRRK2_Active Activation LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Dimerization Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_Active->Rab_GTPase Phosphorylation pRab_GTPase Phospho-Rab GTPase Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPase->Vesicular_Trafficking Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Nosantine This compound Nosantine->LRRK2_Active Inhibition

Caption: LRRK2 signaling and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (ADP-Glo™)

This protocol measures the IC₅₀ of this compound against purified LRRK2 enzyme.

Materials:

  • Recombinant LRRK2 (WT or mutant)

  • LRRKtide peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of diluted compound/DMSO control, 2 µL of LRRK2 enzyme (e.g., 25 ng), and 2 µL of substrate/ATP mix.[7]

  • Incubation: Incubate the reaction at room temperature for 60-120 minutes.[7]

  • ADP-Glo™ Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to DMSO controls and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA™)

This protocol verifies the direct binding of this compound to LRRK2 in intact cells.[8][9]

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., M-PER™)[10]

  • Anti-LRRK2 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with a saturating concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[10]

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble LRRK2 at each temperature by Western Blot.

  • Data Plotting: Plot the percentage of soluble LRRK2 against temperature. A rightward shift in the melting curve for the Nosantine-treated sample indicates target engagement.[8]

Protocol 3: Western Blot for LRRK2 Substrate Phosphorylation

This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its substrate, Rab10.

Materials:

  • Cell line with endogenous LRRK2 activity (e.g., A549)

  • This compound

  • RIPA Lysis Buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-pRab10 (pT73), anti-Total Rab10, anti-LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response range of this compound for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity for pRab10 and normalize to Total Rab10 or a loading control. Plot the normalized values against the concentration of this compound to determine the EC₅₀.

Experimental and Probe Development Workflows

The following diagrams illustrate the typical workflows for using this compound and for the general development of a chemical probe.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Characterization cluster_interpretation Data Interpretation Kinase_Assay Biochemical Assay (e.g., ADP-Glo) Determine_IC50 Determine IC₅₀ & Selectivity Kinase_Assay->Determine_IC50 CETSA Target Engagement (CETSA) Determine_IC50->CETSA Potent & Selective? Western_Blot Pathway Modulation (Western Blot) CETSA->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Neurite Outgrowth) Western_Blot->Phenotypic_Assay Confirm_Mechanism Confirm On-Target Effect Phenotypic_Assay->Confirm_Mechanism Hypothesis_Testing Test Biological Hypothesis Confirm_Mechanism->Hypothesis_Testing Start Start with This compound Start->Kinase_Assay

Caption: Workflow for using this compound as a chemical probe.

Probe_Development Start Hit Compound Identification Optimization Medicinal Chemistry (Potency, Selectivity) Start->Optimization Structure-Activity Relationship In_Vitro_Probe In Vitro Probe Characterization Optimization->In_Vitro_Probe Biochemical Profiling Cellular_Probe Cellular Probe Validation In_Vitro_Probe->Cellular_Probe Cell Permeability & On-Target Engagement In_Vivo_Tool In Vivo Tool (Optional) Cellular_Probe->In_Vivo_Tool PK/PD Studies Final_Probe Validated Chemical Probe Cellular_Probe->Final_Probe In_Vivo_Tool->Final_Probe

Caption: General workflow for chemical probe development.

References

Application Notes and Protocols for Developing Assays for Nosantine Racemate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust and reliable assays is a cornerstone of preclinical drug discovery. For a novel chemical entity (NCE) such as Nosantine, elucidating its biological activity is the first step toward understanding its therapeutic potential. When the NCE is a racemic mixture, it is crucial to characterize the activity of the racemate and, subsequently, its individual enantiomers. This document provides detailed application notes and protocols for developing assays to characterize the activity of Nosantine racemate. For the purpose of these guidelines, we will hypothesize that Nosantine has potential activity as an agonist/antagonist of the Adenosine A1 receptor and as a blocker of the IKur (Kv1.5) potassium ion channel, two common and important targets in drug discovery.

Part 1: Adenosine A1 Receptor Activity Assays

Background

The Adenosine A1 receptor (A1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function and neurotransmission.[1][2] Upon activation by an agonist, the A1R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling pathway makes the A1R an attractive target for therapeutic intervention in various diseases.

Adenosine A1 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Nosantine Nosantine (Agonist) Nosantine->A1R Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: Adenosine A1 receptor signaling pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adenosine A1 Receptor

This assay determines the binding affinity (Ki) of the this compound for the human Adenosine A1 receptor.

  • Materials and Reagents:

    • HEK293 cells stably expressing the human Adenosine A1 receptor.[4]

    • Membrane preparation from the above cells.

    • [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) as the radioligand.

    • NECA (5'-(N-Ethylcarboxamido)adenosine) as a known A1R agonist.[1]

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • This compound stock solution (in DMSO).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the this compound in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]DPCPX (at a final concentration equal to its Kd), and 25 µL of the this compound dilution.

    • For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM NECA). For total binding, use 25 µL of binding buffer instead of the test compound.

    • Add 100 µL of the A1R membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Harvest the contents of the plate onto filter mats using a cell harvester and wash with ice-cold binding buffer.

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki value for the this compound using competitive binding analysis software.

Protocol 2: cAMP Functional Assay

This assay measures the ability of the this compound to modulate cAMP levels, indicating agonist or antagonist activity.

  • Materials and Reagents:

    • CHO-K1 cells stably expressing the human Adenosine A1 receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).

    • Forskolin (an adenylyl cyclase activator).

    • NECA (as a reference agonist).[1]

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).[3]

    • This compound stock solution (in DMSO).

    • 384-well assay plates.

  • Procedure (Agonist Mode):

    • Culture the A1R-expressing cells in 384-well plates until confluent.

    • Remove the culture medium and add 10 µL of assay buffer containing serial dilutions of the this compound or NECA.

    • Add 10 µL of assay buffer containing a sub-maximal concentration of forskolin.

    • Incubate at room temperature for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Generate a dose-response curve and calculate the EC50 value for the this compound.

  • Procedure (Antagonist Mode):

    • Follow steps 1 and 2 from the agonist mode protocol.

    • Add 5 µL of assay buffer containing a fixed concentration of NECA (EC80).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of assay buffer containing forskolin.

    • Incubate and measure cAMP levels as described above.

    • Generate an inhibition curve and calculate the IC50 value for the this compound.

Data Presentation

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
This compound15.225.8 (EC50)
Enantiomer A2.13.5 (EC50)
Enantiomer B>1000>10000
NECA (Reference)5.68.1 (EC50)

Experimental Workflow for A1R Assays

G start Start racemate_testing Test this compound start->racemate_testing binding_assay Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay cAMP Functional Assay (Determine EC50/IC50) functional_assay->data_analysis racemate_testing->binding_assay racemate_testing->functional_assay resolve_racemate Resolve Racemate enantiomer_testing Test Individual Enantiomers resolve_racemate->enantiomer_testing enantiomer_testing->binding_assay Re-test enantiomer_testing->functional_assay Re-test data_analysis->resolve_racemate end End data_analysis->end

Caption: Workflow for Adenosine A1 receptor assays.

Part 2: IKur (Kv1.5) Potassium Ion Channel Activity Assays

Background

The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the atria of the heart.[5] It plays a key role in the repolarization phase of the atrial action potential.[5] Inhibition of IKur can prolong the atrial action potential duration, making it a promising target for the treatment of atrial fibrillation.[6][7]

Role of IKur in Atrial Action Potential

G cluster_potential Atrial Action Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Early Repolarization) K+ efflux (Ito) Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux (IKur, IKr, IKs) Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 IKur IKur (Kv1.5) Channel IKur->Phase3 Contributes to Prolongation Prolonged Action Potential Duration IKur->Prolongation Nosantine Nosantine (Blocker) Nosantine->IKur Inhibits

Caption: Role of IKur in the atrial action potential.

Experimental Protocols

Protocol 3: Automated Patch Clamp Electrophysiology Assay

This "gold standard" assay directly measures the effect of the this compound on the IKur current.

  • Materials and Reagents:

    • HEK293 cells stably expressing the human Kv1.5 channel.

    • Automated patch clamp system (e.g., QPatch, Patchliner).

    • Extracellular solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4).

    • Intracellular solution (e.g., in mM: 130 K-aspartate, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 ATP, pH 7.2).

    • This compound stock solution (in DMSO).

  • Procedure:

    • Harvest and prepare a single-cell suspension of the Kv1.5-expressing cells.

    • Load the cells and solutions into the automated patch clamp system according to the manufacturer's instructions.

    • Establish whole-cell patch clamp recordings.

    • Apply a voltage protocol to elicit the IKur current (e.g., hold at -80 mV, depolarize to +40 mV for 500 ms).

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the this compound.

    • Measure the peak current at each concentration.

    • Calculate the percentage of current inhibition and determine the IC50 value.

Protocol 4: High-Throughput Ion Flux Assay

This assay provides a higher throughput method to screen for IKur inhibitors by measuring the influx of a surrogate ion (e.g., thallium) through the channel.

  • Materials and Reagents:

    • HEK293 cells stably expressing the human Kv1.5 channel.

    • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Assay buffer (e.g., HBSS).

    • Stimulus buffer (containing thallium sulfate (B86663) and a depolarizing agent like KCl).

    • A known IKur blocker (e.g., AVE0118) as a positive control.[7]

    • This compound stock solution (in DMSO).

    • A fluorescence plate reader with an injection system.[8]

  • Procedure:

    • Plate the Kv1.5-expressing cells in 384-well plates.

    • Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.

    • Add serial dilutions of the this compound to the wells and incubate.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Inject the stimulus buffer to activate the channels and induce thallium influx.

    • Continue to record the fluorescence signal.

    • Calculate the rate of fluorescence increase, which corresponds to ion flux.

    • Determine the IC50 value for the this compound by plotting the inhibition of the fluorescence signal against the compound concentration.

Data Presentation

CompoundAutomated Patch Clamp (IC50, µM)Ion Flux Assay (IC50, µM)
This compound5.28.1
Enantiomer A1.11.9
Enantiomer B>50>100
AVE0118 (Reference)0.81.5

Experimental Workflow for IKur Assays

G start Start racemate_testing Test this compound start->racemate_testing hts_assay High-Throughput Ion Flux Assay (Initial Screen) apc_assay Automated Patch Clamp (Gold Standard Confirmation) hts_assay->apc_assay Confirm Hits data_analysis Data Analysis and SAR apc_assay->data_analysis racemate_testing->hts_assay resolve_racemate Resolve Racemate enantiomer_testing Test Individual Enantiomers resolve_racemate->enantiomer_testing enantiomer_testing->apc_assay Characterize data_analysis->resolve_racemate end End data_analysis->end

Caption: Workflow for IKur ion channel assays.

Considerations for Racemate Activity

A racemic mixture consists of equal amounts of two enantiomers, which can have significantly different pharmacological properties. It is imperative to assess the individual enantiomers to:

  • Identify the Eutomer: The enantiomer with the desired pharmacological activity.

  • Characterize the Distomer: The less active or inactive enantiomer, which may contribute to off-target effects or toxicity.

  • Determine the Eudismic Ratio: The ratio of the eutomer's activity to the distomer's activity.

The classical approaches to controlling racemization have been largely empirical.[9] Modern methods often involve chiral chromatography to separate the enantiomers for individual testing.[10] The data presented in the tables above illustrate a hypothetical scenario where one enantiomer is significantly more potent than the other, highlighting the importance of this characterization.

This document provides a comprehensive framework for the initial characterization of a novel racemic compound, Nosantine. By employing a combination of binding and functional assays for a GPCR target (Adenosine A1 receptor) and electrophysiological and ion flux assays for an ion channel target (IKur), researchers can build a detailed pharmacological profile of the racemate and its constituent enantiomers. This systematic approach is essential for guiding lead optimization and making informed decisions in the drug discovery pipeline.

References

Application Notes and Protocols for Noscapine Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine (B1679977) is a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum).[1] It has a long history of use as an antitussive (cough suppressant) agent.[1][2] More recently, noscapine has garnered significant interest for its potential as an anti-cancer agent due to its ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[3][4] Unlike some other microtubule-targeting agents, noscapine exhibits low toxicity to normal cells.[4][5] This document provides detailed procedures for the handling, storage, and experimental application of noscapine racemate.

Physicochemical Properties and Handling

Noscapine is a white, crystalline powder that is odorless and has a bitter taste.[5] It is important to handle this compound in accordance with good laboratory practices and the information provided in the Safety Data Sheet (SDS).

General Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[6][7][8]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles or glasses.[6][9]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[6][9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[9]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[7][9]

  • Hygiene: Avoid eating, drinking, or smoking when handling the compound.[6][8] Wash hands thoroughly after handling.[6][8]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is below 30°C.

  • Incompatible Materials: Avoid strong oxidizing agents.[9]

  • Stability: Noscapine is stable under standard ambient conditions.[8] However, it can undergo degradation under acidic and basic conditions, as well as upon exposure to light.[10][11] Solution stability of noscapine hydrochloride in 0.1 N HCl has been found to be stable for 24 hours at room temperature.[12]

Quantitative Data Summary
PropertyValueReference
Molecular FormulaC₂₂H₂₃NO₇[5]
Molecular Weight413.42 g/mol [5]
Melting Point174-176 °C[8][13]
SolubilityAlmost insoluble in water (0.181 mg/mL). Soluble in ethanol, benzene, and acetone. Noscapine hydrochloride is freely soluble in water.[5]
AppearanceWhite or almost white crystalline powder or colorless crystals.

Experimental Protocols

The following protocols are provided as a guide for researchers working with noscapine. These should be adapted as necessary for specific experimental designs.

Preparation of Stock Solutions

For in vitro cell-based assays, a stock solution of noscapine is typically prepared in an organic solvent and then diluted in culture medium.

Materials:

  • Noscapine racemate powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of noscapine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell-Based Apoptosis Assay (TUNEL Assay)

This protocol is adapted from studies demonstrating noscapine-induced apoptosis in cancer cell lines.[10][14]

Materials:

  • Cancer cell line of interest (e.g., H460 non-small cell lung cancer, HT29 colon cancer)[10][14]

  • Complete cell culture medium

  • Noscapine stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • Treat the cells with various concentrations of noscapine (e.g., 30 µM, 40 µM) for the desired duration (e.g., 72 hours).[10] Include a vehicle control (DMSO-treated) group.

  • After treatment, wash the cells with PBS.

  • Fix the cells with fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) if desired.

  • Analyze the cells under a fluorescence microscope or by flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.[10][14]

NF-κB Reporter Gene Assay

This protocol is based on the finding that noscapine can suppress NF-κB activation.[12][15]

Materials:

  • A549 or HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.[16]

  • Complete cell culture medium

  • Noscapine stock solution

  • NF-κB inducer (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of approximately 10,000 cells per well.[16]

  • Allow the cells to attach and grow overnight.

  • Pre-treat the cells with different concentrations of noscapine for a specified time (e.g., 12 hours).[3]

  • Induce NF-κB activation by adding an appropriate concentration of TNF-α (e.g., 1 ng/mL) to the wells (except for the unstimulated control).[16]

  • Incubate for an additional 5-6 hours.[16]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if necessary.

  • Calculate the inhibition of NF-κB activity by noscapine relative to the TNF-α-treated control.

Tubulin Polymerization Assay

This assay is used to determine the effect of noscapine on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin

  • GTP (guanosine triphosphate)

  • Microtubule assembly buffer (e.g., 100 mM PIPES, 2 mM EGTA, 1 mM MgCl₂, pH 6.8)

  • Noscapine stock solution

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a reaction mixture containing microtubule assembly buffer, GTP, and the desired concentration of noscapine (e.g., 10 µM, 100 µM) or a control compound (e.g., paclitaxel, nocodazole).

  • Pre-incubate the mixture at 37°C.

  • Initiate the polymerization by adding purified tubulin to the reaction mixture.

  • Monitor the change in absorbance at 340 nm over time in the spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to visualize the effect of noscapine on the rate and extent of tubulin polymerization.

Signaling Pathways and Workflows

Noscapine's Proposed Anti-Cancer Signaling Pathway

Noscapine_Signaling Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to NFkB NF-κB Pathway (Inhibited) Noscapine->NFkB PI3K_mTOR PI3K/mTOR Pathway (Inhibited) Noscapine->PI3K_mTOR Microtubule Microtubule Dynamics (Suppressed) Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis NFkB->Apoptosis Promotes Survival (Inhibited by Noscapine) PI3K_mTOR->Apoptosis Promotes Survival (Inhibited by Noscapine)

Caption: Proposed signaling pathway of Noscapine's anti-cancer activity.

Experimental Workflow for Apoptosis Induction Study

Apoptosis_Workflow Start Start: Seed Cancer Cells Treatment Treat with Noscapine (and controls) Start->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Staining Fix, Permeabilize, and TUNEL Stain Incubation->Staining Analysis Analyze via Microscopy or Flow Cytometry Staining->Analysis End End: Quantify Apoptosis Analysis->End

Caption: Workflow for studying Noscapine-induced apoptosis.

Conclusion

Noscapine racemate is a compound with significant potential, particularly in the field of oncology. Proper handling and storage are crucial for ensuring its stability and for the safety of laboratory personnel. The provided protocols offer a foundation for researchers to investigate the biological effects of noscapine. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used. The diagrams illustrate the key signaling pathways and a typical experimental workflow, providing a conceptual framework for research with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Racemate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Nosantine" is not publicly available in the searched scientific literature. The following guide provides general troubleshooting advice and a framework for improving the yield of a hypothetical racemate synthesis, which can be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common initial factors to investigate?

Low yields in a multi-step synthesis can arise from a variety of factors. A systematic approach to troubleshooting is crucial. Begin by assessing the following:

  • Purity of Starting Materials: Impurities in your reactants can interfere with the reaction, leading to side products and a lower yield of the desired compound. Verify the purity of your starting materials using techniques like NMR, HPLC, or mass spectrometry.

  • Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. Double-check all calculations and measurements.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Ensure your experimental setup maintains the conditions specified in your protocol. Even minor deviations can significantly impact yield.

  • Solvent Quality: The presence of water or other impurities in your solvent can be detrimental to many reactions, especially those involving organometallics or other moisture-sensitive reagents. Use appropriately dried, high-purity solvents.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge that directly impacts the yield of your target molecule. To enhance selectivity:

  • Temperature Control: Many reactions are highly sensitive to temperature. Lowering the reaction temperature can sometimes disfavor the formation of kinetic side products. Conversely, raising the temperature might favor the thermodynamically more stable desired product.

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands can dramatically influence selectivity. Experiment with different catalysts or ligands to find a combination that favors the desired reaction pathway.

  • Order of Reagent Addition: The sequence in which you add your reagents can be critical. A slow, controlled addition of a particular reactant can sometimes minimize the formation of side products by maintaining a low concentration of that reactant throughout the reaction.

Q3: How can I minimize product loss during the work-up and purification process?

Significant amounts of product can be lost during extraction, crystallization, and chromatography. To mitigate these losses:

  • Extraction Efficiency: Ensure you are using the appropriate solvent for your extractions and performing a sufficient number of extractions to recover your product from the aqueous layer. Check the pH of the aqueous layer to ensure your compound is in the correct form (acidic or basic) to be extracted into the organic phase.

  • Crystallization Optimization: If you are purifying by crystallization, factors like solvent choice, cooling rate, and concentration can impact the yield of recovered crystals. A solvent screen and optimization of these parameters can be beneficial.

  • Chromatography Technique: Improperly packed columns, incorrect solvent polarity, or overloading the column can lead to poor separation and product loss. Ensure your column chromatography technique is optimized for your specific compound.

Troubleshooting Guide: Common Issues and Solutions

This table provides a summary of common issues encountered during a hypothetical racemate synthesis and potential solutions to improve the yield.

Issue Potential Cause Suggested Solution Hypothetical Yield Improvement
Low Conversion of Starting Material Inactive catalystTest a new batch of catalyst or a different type of catalyst.5-15%
Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.10-20%
Reaction temperature too lowGradually increase the reaction temperature in small increments.5-10%
Formation of a Major Byproduct Incorrect stoichiometryCarefully re-evaluate and verify the molar ratios of all reactants.10-25%
Non-optimal reaction conditionsSystematically vary reaction parameters (temperature, solvent, concentration) to disfavor byproduct formation.15-30%
Product Degradation Sensitivity to air or moistureConduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).20-40%
Instability during work-upMinimize the time the product is exposed to harsh conditions (e.g., strong acids/bases).10-15%

Experimental Protocols

General Protocol for a Cross-Coupling Reaction Optimization

This protocol outlines a general approach to optimizing a key yield-determining step, such as a Suzuki or Buchwald-Hartwig cross-coupling reaction.

1. Reagent and Solvent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.
  • Use anhydrous solvents, typically purchased or freshly distilled.
  • Degas all solvents and solutions by sparging with an inert gas (e.g., Argon) for 15-30 minutes.

2. Reaction Setup:

  • To a dried reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid or amine (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
  • Add the base (e.g., K₂CO₃, 2.0 mmol).
  • Add the degassed solvent (e.g., Toluene, 10 mL).

3. Reaction Execution and Monitoring:

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).
  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Review Reactant Stoichiometry Start->Check_Stoichiometry Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Impure Impure Materials Check_Purity->Impure Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Impure->Check_Stoichiometry No Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Yes Incorrect_Stoichiometry->Check_Conditions No Recalculate Recalculate & Remeasure Incorrect_Stoichiometry->Recalculate Yes Optimize_Conditions Optimize Conditions (Temp, Time, Catalyst) Suboptimal_Conditions->Optimize_Conditions Yes Re_run Re-run Experiment Suboptimal_Conditions->Re_run No Purify_Reagents->Re_run Recalculate->Re_run Optimize_Conditions->Re_run Improved Yield Improved? Re_run->Improved End Synthesis Optimized Improved->End Yes Troubleshoot_Workup Troubleshoot Work-up & Purification Improved->Troubleshoot_Workup No

Caption: A workflow diagram for troubleshooting low yield in chemical synthesis.

Nosantine racemate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Nosantine racemate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with compounds like this compound. Here are the initial troubleshooting steps:

  • Verify the Solid Form: Confirm whether you are working with the crystalline or amorphous form of this compound. Amorphous forms are generally more soluble than their crystalline counterparts due to their higher free energy.[1][2][3][4]

  • pH Adjustment: Determine the pKa of this compound. Its solubility may be highly pH-dependent if it is an ionizable compound. Adjusting the pH of your aqueous solution to ionize the molecule can significantly increase its solubility.

  • Particle Size Reduction: If you have the crystalline form, reducing the particle size through techniques like micronization or nanomilling can increase the surface area available for dissolution, thereby improving the dissolution rate.[5][6][7]

  • Consider Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400) can often enhance the solubility of hydrophobic compounds. Start with low concentrations to avoid precipitation upon further dilution.

Q2: I've observed precipitation of this compound when diluting my stock solution into an aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the drug exceeds its solubility limit in the final aqueous medium. To address this:

  • Slower Addition and Vigorous Stirring: Add the stock solution dropwise into the aqueous buffer while stirring vigorously. This helps to disperse the drug molecules more effectively and can prevent localized supersaturation.

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Polysorbate 80 or Poloxamer 188, at a concentration above its critical micelle concentration (CMC) can help to encapsulate the drug in micelles, keeping it solubilized.[8]

  • Formulation with Excipients: For in-vivo applications, consider formulating this compound with solubility-enhancing excipients like cyclodextrins or creating a lipid-based formulation.[5][9][10]

Q3: What is the difference in solubility between the amorphous and crystalline forms of this compound?

A3: Amorphous solids lack the long-range molecular order of crystalline solids, which means less energy is required to break the solid lattice for dissolution.[2][4] This results in a higher apparent solubility and faster dissolution rate for the amorphous form compared to the more thermodynamically stable crystalline form.[1][3][4] However, amorphous forms are metastable and can convert to the less soluble crystalline form over time, especially in the presence of moisture or heat.[1][2]

Troubleshooting Guides

Issue 1: Low Intrinsic Solubility in Aqueous Buffers

This guide addresses the fundamental challenge of this compound's poor solubility in simple aqueous systems.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation & Strategy cluster_2 Potential Solutions A This compound fails to dissolve in aqueous buffer B Characterize Physicochemical Properties (pKa, logP, solid form) A->B C Select Appropriate Solubilization Strategy B->C D pH Modification C->D E Co-solvent System C->E F Surfactant Addition C->F G Complexation (e.g., Cyclodextrins) C->G H Amorphous Solid Dispersion C->H

Caption: Troubleshooting workflow for low aqueous solubility.

Experimental Protocols:

  • Protocol 1: pH-Dependent Solubility Assessment

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

  • Protocol 2: Screening of Solubilizing Excipients

    • Prepare stock solutions of various excipients (e.g., Polysorbate 80, HP-β-Cyclodextrin, Soluplus®) in the desired aqueous buffer.

    • Add an excess amount of this compound to each excipient solution.

    • Follow steps 3-5 from the pH-dependent solubility protocol.

    • Compare the solubility of this compound in the presence of different excipients to identify the most effective one.

Data Presentation:

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
2.00.5 ± 0.1
4.01.2 ± 0.2
6.015.8 ± 1.5
7.455.3 ± 4.7
8.078.9 ± 6.2
10.082.1 ± 7.1

Table 2: Solubility Enhancement with Various Excipients in pH 7.4 Buffer

Excipient (Concentration)Solubility of this compound (µg/mL)Fold Increase
None55.3 ± 4.7-
1% Polysorbate 80210.5 ± 15.83.8
5% HP-β-Cyclodextrin850.2 ± 50.115.4
2% Soluplus®675.9 ± 43.212.2
Issue 2: Crystalline vs. Amorphous Form Stability and Solubility

This guide focuses on the implications of the solid-state form of this compound on its solubility and stability.

Logical Relationship Diagram

cluster_0 Solid State Forms cluster_1 Properties cluster_2 Outcome Amorphous Amorphous Form High_Sol Higher Apparent Solubility Amorphous->High_Sol Fast_Diss Faster Dissolution Rate Amorphous->Fast_Diss Low_Stab Lower Thermodynamic Stability Amorphous->Low_Stab Crystalline Crystalline Form Low_Sol Lower Apparent Solubility Crystalline->Low_Sol Slow_Diss Slower Dissolution Rate Crystalline->Slow_Diss High_Stab Higher Thermodynamic Stability Crystalline->High_Stab Bioavailability Potential for Higher Bioavailability High_Sol->Bioavailability Fast_Diss->Bioavailability Recrystallization Risk of Recrystallization Low_Stab->Recrystallization

References

Technical Support Center: Optimizing Nosantine Racemate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nosantine racemate for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?

A1: The optimal starting concentration for this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. As a general guideline, we recommend performing a broad dose-response curve to determine the effective concentration range. A typical starting range for a new compound might be from 1 nM to 100 µM. It is crucial to include both positive and negative controls to validate the assay performance.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. We recommend preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in your cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Table 1: Recommended Solvents for this compound Stock Solution

SolventRecommended Starting ConcentrationMaximum Final Concentration in MediaNotes
DMSO10 mM - 50 mM≤ 0.1%Most common solvent for in vitro assays.
Ethanol10 mM - 50 mM≤ 0.1%Can be more volatile than DMSO.
PBSUp to 1 µMN/AFor preparing final dilutions from stock.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and exposure to light.[1][2] It is advisable to prepare fresh dilutions of the compound in your culture medium for each experiment.[3] For long-term experiments, the stability should be empirically determined.

Troubleshooting Guides

Problem 1: I am not observing any effect of this compound in my assay, even at high concentrations.

  • Possible Cause 1: Poor Solubility. The compound may be precipitating out of solution at the tested concentrations.

    • Solution: Visually inspect the culture media for any precipitate after adding the compound. Consider lowering the final concentration or using a different solvent system. It may be beneficial to test the solubility of the compound in your specific media.[3]

  • Possible Cause 2: Compound Inactivity. The racemate may not be active in the chosen cell line or assay system.

    • Solution: Verify the activity of your compound in a well-established positive control assay if available. Also, ensure that the target of Nosantine is expressed and functional in your cell line.

  • Possible Cause 3: Incorrect Assay Endpoint. The chosen endpoint may not be appropriate for the mechanism of action of Nosantine.

    • Solution: Research the known or putative mechanism of action of Nosantine to select a more relevant assay.[4] For example, if it is expected to affect cell proliferation, an MTT or cell counting assay would be appropriate.[5]

Problem 2: I am observing high levels of cytotoxicity at all tested concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity. The concentration of the organic solvent (e.g., DMSO) in your final dilutions may be too high.

    • Solution: Ensure the final solvent concentration is at or below 0.1%. Prepare a vehicle control (media with the same concentration of solvent but without the compound) to assess the effect of the solvent alone.

  • Possible Cause 2: Compound is Highly Potent. this compound may be highly cytotoxic to your specific cell line.

    • Solution: Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause 3: Contamination. The stock solution or cell culture may be contaminated.

    • Solution: Use sterile techniques for all solution preparations and cell handling. Test your cell cultures for common contaminants like mycoplasma.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cytotoxicity Assessment using MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in fresh cell culture medium from your stock solution. Remember to include a vehicle control (media with solvent only) and a positive control for cytotoxicity.

  • Remove the old medium from the cells and replace it with the media containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Concentration Ranges for Initial Cytotoxicity Screening

Concentration (µM)
100
50
25
12.5
6.25
3.13
1.56
0.78
0.39
0

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Nosantine and Controls prep_dilutions->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate perform_assay Perform Viability/Function Assay (e.g., MTT, LDH, Functional Assay) incubate->perform_assay read_results Read Results (e.g., Plate Reader) perform_assay->read_results analyze_data Analyze Data and Determine IC50/EC50 read_results->analyze_data refine_conc Refine Concentration Range for Further Experiments analyze_data->refine_conc

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_guide start Unexpected Results? no_effect No Effect Observed start->no_effect high_toxicity High Toxicity Observed start->high_toxicity solubility Check Solubility (Precipitate?) no_effect->solubility Yes activity Verify Compound Activity (Positive Control) no_effect->activity No solvent Check Solvent Concentration (≤ 0.1%?) high_toxicity->solvent Yes potency Test Lower Concentration Range high_toxicity->potency No endpoint Review Assay Endpoint Relevance activity->endpoint No contamination Check for Contamination (Mycoplasma?) potency->contamination No

Caption: Troubleshooting decision tree for unexpected experimental results.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Enters Nucleus and Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response nosantine This compound nosantine->receptor Binds to

Caption: Hypothetical signaling pathway activated by this compound.

References

Technical Support Center: Nosantine Racemate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for educational and illustrative purposes. As of the last update, detailed public information on the specific stability and degradation pathways of Nosantine racemate is limited. Therefore, this guide addresses common stability and degradation challenges encountered with racemic pharmaceutical compounds, using "Nosantine" as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with racemic compounds like Nosantine?

Racemic compounds can present unique stability challenges. A primary issue is the potential for stereoselective degradation, where one enantiomer degrades at a different rate than the other. This can alter the enantiomeric ratio and potentially impact the drug's efficacy and safety. Additionally, racemization, the conversion of one enantiomer into its mirror image, can occur under certain stress conditions, leading to a loss of desired chirality. Like other small molecules, this compound may also be susceptible to hydrolysis, oxidation, and photolysis.

Q2: How can I identify the primary degradation pathway for this compound in my formulation?

To identify the primary degradation pathway, a forced degradation (stress testing) study is essential. This involves subjecting a solution or solid form of this compound to harsh conditions, such as strong acid, strong base, high temperature, oxidative stress (e.g., hydrogen peroxide), and exposure to UV light. By analyzing the resulting degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), you can determine the compound's vulnerabilities.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique.[1] For a racemic compound, a chiral HPLC method is necessary to separate and quantify the individual enantiomers, allowing for the detection of changes in the enantiomeric ratio. Other techniques like Thin-Layer Chromatography (TLC) can also be employed as a stability-indicating method.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Change in Enantiomeric Ratio During Stability Study Racemization is occurring. One enantiomer is selectively degrading.Investigate the effect of pH, temperature, and excipients on racemization. Use a chiral HPLC method to monitor the concentration of each enantiomer over time. Reformulate with different excipients or adjust the pH to minimize degradation of the less stable enantiomer.
Appearance of Unknown Peaks in HPLC Chromatogram Chemical degradation of Nosantine.Perform forced degradation studies to generate and identify potential degradation products. Use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks and propose potential structures.
Loss of Potency (Assay Value Decreases) Significant degradation of the active pharmaceutical ingredient (API).Review the storage conditions. Ensure the product is protected from light, moisture, and extreme temperatures. Analyze for known degradants to confirm the degradation pathway.
Physical Changes (Color Change, Precipitation) Oxidation or formation of insoluble degradation products.Package the product in light-resistant and airtight containers. Consider the use of antioxidants in the formulation. Characterize the precipitate to identify its composition.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Dissolve a portion in the solvent to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve a portion in the solvent to achieve a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating Chiral HPLC Method

Objective: To develop and validate a chiral HPLC method for the separation and quantification of Nosantine enantiomers and their degradation products.

Methodology:

  • Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.) to achieve baseline separation of the two enantiomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/ethanol with an acidic or basic additive) to achieve optimal resolution and peak shape.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from all potential degradation products generated during forced degradation studies.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of the enantiomers.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., mobile phase composition, flow rate, column temperature).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

Visualizations

Figure 1: Potential Degradation Pathway of this compound cluster_conditions Nosantine_Racemate This compound (R- and S-enantiomers) Hydrolysis Hydrolysis Nosantine_Racemate->Hydrolysis Hydrolysis Oxidation Oxidation Nosantine_Racemate->Oxidation Oxidation Photolysis Photolysis Nosantine_Racemate->Photolysis Photolysis Racemization Racemization Nosantine_Racemate->Racemization Hydrolytic_Degradant_1 Hydrolytic_Degradant_1 Hydrolysis->Hydrolytic_Degradant_1 Acid/Base Oxidative_Degradant_1 Oxidative_Degradant_1 Oxidation->Oxidative_Degradant_1 H₂O₂ Photolytic_Degradant_1 Photolytic_Degradant_1 Photolysis->Photolytic_Degradant_1 UV Light

Caption: Figure 1: Potential Degradation Pathway of this compound.

Figure 2: Experimental Workflow for Stability Testing Start Start: Stability Study Initiation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating Chiral HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Q2(R1)) Method_Development->Method_Validation Stability_Protocol Establish Stability Protocol (Storage Conditions, Time Points) Method_Validation->Stability_Protocol Place_on_Stability Place Samples on Stability (Long-term, Accelerated) Stability_Protocol->Place_on_Stability Analyze_Samples Analyze Samples at Scheduled Time Points Place_on_Stability->Analyze_Samples Data_Analysis Analyze Data (Assay, Degradants, Enantiomeric Ratio) Analyze_Samples->Data_Analysis Report End: Stability Report Data_Analysis->Report

Caption: Figure 2: Experimental Workflow for Stability Testing.

Figure 3: Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak Detected in HPLC Check_Blank Inject Blank (Solvent) and Placebo Start->Check_Blank Peak_in_Blank Peak present in Blank/Placebo? Check_Blank->Peak_in_Blank System_Contamination Source is System Contamination or Excipient Degradation Peak_in_Blank->System_Contamination Yes Peak_in_API Peak is related to API Peak_in_Blank->Peak_in_API No Compare_Forced_Degradation Compare Retention Time with Forced Degradation Samples Peak_in_API->Compare_Forced_Degradation Match_Found Match Found? Compare_Forced_Degradation->Match_Found Identify_Degradant Tentatively Identify Degradant Match_Found->Identify_Degradant Yes No_Match Unknown Degradant Match_Found->No_Match No LC_MS_Analysis Perform LC-MS Analysis to Determine Mass No_Match->LC_MS_Analysis Structure_Elucidation Propose Structure and Investigate Formation LC_MS_Analysis->Structure_Elucidation

Caption: Figure 3: Troubleshooting Logic for Unexpected Peaks.

References

Technical Support Center: Overcoming Nosantine Racemate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered with Nosantine racemate resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Nosantine is a novel chiral therapeutic agent supplied as a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)-Nosantine and (R)-Nosantine. The primary anti-cancer activity is attributed to the (S)-enantiomer, which is a potent inhibitor of the pro-survival kinase, AKT1. The (R)-enantiomer has significantly lower activity. Inhibition of AKT1 by (S)-Nosantine disrupts the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.

Q2: My cell line is showing resistance to this compound. What are the common mechanisms of resistance?

Several mechanisms can lead to this compound resistance. The most frequently observed are:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Nosantine out of the cell, reducing its intracellular concentration.

  • Target protein mutation: Mutations in the AKT1 gene can alter the drug-binding site, preventing (S)-Nosantine from effectively inhibiting the kinase.

  • Upregulation of bypass signaling pathways: Cells may activate alternative survival pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of PI3K/Akt signaling.

  • Altered drug metabolism: Increased metabolic inactivation of (S)-Nosantine within the cancer cells can reduce its effective concentration.

Q3: How can I determine the IC50 value for this compound in my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or PrestoBlue™ assay. A detailed protocol for determining the IC50 value is provided in the "Experimental Protocols" section of this guide.

Q4: Is it possible that my cell line is selectively resistant to one of the enantiomers?

Yes, this is a possibility. Since (S)-Nosantine is the primary active enantiomer, resistance mechanisms are typically directed against it. The (R)-enantiomer generally shows low efficacy even in sensitive cell lines. Comparing the cellular response to the racemate versus the pure (S)-enantiomer can help elucidate the resistance mechanism.

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming this compound resistance in your cell line experiments.

Problem 1: Increased IC50 value of this compound in my cell line compared to published data.

This is a common indicator of acquired resistance. The following steps can help you diagnose the underlying cause.

Table 1: Troubleshooting Steps for Increased IC50

Possible Cause Suggested Action Expected Outcome
Increased Drug Efflux Perform a rhodamine 123 efflux assay. Treat cells with a known P-gp inhibitor (e.g., verapamil) alongside this compound.Increased intracellular accumulation of rhodamine 123 in resistant cells. Re-sensitization to Nosantine in the presence of the P-gp inhibitor.
Target Mutation Sequence the AKT1 gene in your resistant cell line and compare it to the wild-type sequence.Identification of mutations in the drug-binding domain of AKT1.
Bypass Pathway Activation Perform Western blot analysis for key proteins in alternative survival pathways (e.g., p-ERK, p-MEK).Increased phosphorylation of proteins in pathways like MAPK/ERK in resistant cells upon Nosantine treatment.
Problem 2: My Western blot shows incomplete inhibition of p-AKT even at high concentrations of this compound.

This suggests that the drug is not reaching its target or the target is no longer susceptible.

Table 2: Troubleshooting Incomplete Target Inhibition

Possible Cause Suggested Action Expected Outcome
Reduced Intracellular Drug Concentration Use a P-gp inhibitor in combination with Nosantine. Perform cellular uptake assays.Enhanced inhibition of p-AKT in the presence of the P-gp inhibitor.
AKT1 Amplification Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess AKT1 gene copy number.Increased AKT1 gene copy number in resistant cells, leading to higher protein expression that overwhelms the inhibitor.
Presence of a Drug-Resistant Splice Variant Analyze AKT1 transcripts using RT-PCR and sequencing.Identification of alternative splice variants of AKT1 that may lack the drug-binding exon.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123
  • Cell Preparation: Harvest and resuspend cells in a buffer at a concentration of 1x10^6 cells/mL.

  • Inhibitor Treatment (Optional): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM verapamil) for 30 minutes.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µM to all cell suspensions and incubate for 30 minutes at 37°C.

  • Efflux Phase: Wash the cells to remove excess rhodamine 123 and resuspend them in a fresh medium. Incubate for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Lower fluorescence indicates higher P-gp activity.

Data and Visualizations

Table 3: Comparative IC50 Values for this compound and its Enantiomers

Cell Line This compound IC50 (µM) (S)-Nosantine IC50 (µM) (R)-Nosantine IC50 (µM)
Sensitive (Wild-Type) 1.50.8> 100
Resistant Sub-line A 25.815.2> 100
Resistant Sub-line B 30.218.9> 100

Diagram 1: Nosantine Mechanism of Action

Nosantine_MOA cluster_pathway PI3K/Akt Signaling Pathway PI3K PI3K AKT AKT1 PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Nosantine (S)-Nosantine Nosantine->AKT

Caption: (S)-Nosantine inhibits AKT1, blocking downstream signaling.

Diagram 2: Troubleshooting Workflow for Nosantine Resistance

Resistance_Workflow Start Increased IC50 Observed Efflux_Assay Perform Rhodamine 123 Efflux Assay Start->Efflux_Assay Pgp_Positive P-gp Overexpression Efflux_Assay->Pgp_Positive Positive Pgp_Negative No Significant Efflux Efflux_Assay->Pgp_Negative Negative Target_Sequencing Sequence AKT1 Gene Pgp_Negative->Target_Sequencing Mutation_Found Target Mutation Identified Target_Sequencing->Mutation_Found Positive No_Mutation No Mutation Found Target_Sequencing->No_Mutation Negative Bypass_Analysis Analyze Bypass Pathways (e.g., p-ERK) No_Mutation->Bypass_Analysis Bypass_Active Bypass Pathway Activated Bypass_Analysis->Bypass_Active Positive

Caption: A step-by-step guide to diagnosing Nosantine resistance.

Diagram 3: P-gp Mediated Drug Efflux

Pgp_Efflux cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Nosantine_out (S)-Nosantine Pgp->Nosantine_out Efflux ADP ADP + Pi Pgp->ADP Nosantine_in (S)-Nosantine Nosantine_in->Pgp Binds ATP ATP ATP->Pgp

Caption: P-gp uses ATP to pump (S)-Nosantine out of the cell.

Technical Support Center: Refining Nosantine Racemate Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the purification of Nosantine racemate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you resolve common problems encountered during the chiral separation of Nosantine enantiomers.

Issue 1: Poor or No Resolution of Nosantine Enantiomers in Chiral HPLC

If you are observing co-eluting or poorly resolved enantiomeric peaks for Nosantine, follow this troubleshooting workflow.

G cluster_csp CSP Evaluation cluster_mp Mobile Phase Optimization start Poor/No Resolution csp Evaluate CSP Selection start->csp Is the CSP appropriate? csp->start No, select new CSP mobile_phase Optimize Mobile Phase csp->mobile_phase Yes csp_screen Screen different CSPs (e.g., polysaccharide-based) csp->csp_screen mobile_phase->csp No, re-evaluate CSP flow_rate Adjust Flow Rate mobile_phase->flow_rate Is mobile phase optimal? mp_modifier Vary organic modifier (% and type) mobile_phase->mp_modifier flow_rate->mobile_phase No, re-optimize temperature Control Temperature flow_rate->temperature Is flow rate optimal? temperature->flow_rate No, re-optimize resolution_ok Resolution Achieved temperature->resolution_ok Is temperature stable? csp_literature Consult literature for similar compounds csp_screen->csp_literature mp_additive Introduce acidic/basic additives mp_modifier->mp_additive

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for Nosantine. Chiral separations are highly dependent on the specific interactions between the analyte and the stationary phase.[1][2]

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Consult scientific literature for successful separations of compounds with similar structures to Nosantine.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving enantioseparation.[1]

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent to the alcohol modifier. For reversed-phase, alter the aqueous-organic ratio and the pH. Small amounts of acidic or basic additives can significantly impact selectivity.

  • Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.

    • Solution: Typically, lower flow rates improve resolution by allowing more time for interactions with the stationary phase.[1] Experiment with flow rates between 0.5 and 1.5 mL/min.

  • Temperature Fluctuations: Temperature can affect the thermodynamics of chiral recognition.

    • Solution: Use a column oven to maintain a stable and consistent temperature. Evaluate separation at different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum.

Issue 2: Peak Tailing in Nosantine Peaks

Peak tailing can compromise purity and make accurate quantification difficult.

Potential Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between Nosantine and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing, especially for basic compounds.[1]

    • Solution: Add a competing base (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the stationary phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing.[1]

    • Solution: Implement a column washing protocol. If the problem persists, consider using a guard column to protect the analytical column.

  • Inappropriate Mobile Phase pH: For ionizable compounds like Nosantine, a mobile phase pH close to the analyte's pKa can result in peak tailing.[1]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from Nosantine's pKa.

Issue 3: Poor Reproducibility of Retention Times and Resolution

Inconsistent results can hinder method validation and scale-up.

Potential Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Minor variations in mobile phase composition can lead to significant shifts in retention and selectivity.[1]

    • Solution: Prepare mobile phases fresh daily and use a calibrated pH meter. Ensure all components are accurately measured.

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, particularly when the mobile phase has been changed.[1]

    • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting a sequence of analyses.

  • "Memory Effects": Some additives, especially bases, can be retained by the stationary phase and affect subsequent runs, even after changing the mobile phase.[2]

    • Solution: Dedicate a column to a specific method or develop a rigorous washing procedure to remove strongly retained additives between different methods.

Quantitative Data Summary

The following tables summarize hypothetical data from troubleshooting experiments for Nosantine purification.

Table 1: Effect of Mobile Phase Composition on Resolution (CSP: Chiralpak AD-H)

Experiment IDMobile Phase (Hexane:Isopropanol)Additive (0.1%)Resolution (Rs)
N-MP-0190:10None1.2
N-MP-0285:15None1.6
N-MP-0380:20None1.4
N-MP-0485:15Trifluoroacetic Acid1.8
N-MP-0585:15Diethylamine1.7

Table 2: Effect of Flow Rate and Temperature on Resolution (CSP: Chiralpak AD-H, Mobile Phase: 85:15 Hexane:Isopropanol with 0.1% TFA)

Experiment IDFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
N-FT-011.0251.8
N-FT-020.8252.1
N-FT-031.2251.6
N-FT-040.8301.9
N-FT-050.8351.7

Experimental Protocols

Protocol 1: Chiral HPLC Method for Nosantine Enantiomeric Purity

This protocol outlines a standard method for determining the enantiomeric purity of a Nosantine sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: 85:15 (v/v) Hexane:Isopropanol with 0.1% TFA.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Procedure:

    • Prepare the mobile phase and thoroughly degas it.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare the Nosantine sample in the mobile phase.

    • Inject the sample and run the analysis for a sufficient time to allow both enantiomers to elute.

    • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (85:15 Hexane:IPA + 0.1% TFA) equilibrate Equilibrate Column (30 min @ 0.8 mL/min) prep_mp->equilibrate prep_sample Prepare Sample (1 mg/mL Nosantine) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run Analysis inject->run detect Detect @ 280 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for Nosantine enantiomeric purity analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a chiral separation method for Nosantine?

A1: The most critical factor for a successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[1][3] The first step should be to screen several different types of CSPs (e.g., polysaccharide-based and macrocyclic glycopeptide-based) under generic mobile phase conditions to identify a column that shows baseline or partial separation.

Q2: Can I use a gradient elution for my chiral separation?

A2: While most chiral separations are developed using isocratic conditions, a gradient can be useful in some cases, particularly for screening multiple compounds or when dealing with impurities that have very different retention times. However, for enantiomers, which have identical chemical properties, isocratic methods are far more common as the separation relies on the specific, sustained interaction with the CSP rather than changes in mobile phase strength.[2]

Q3: My Nosantine sample is not soluble in the mobile phase. What should I do?

A3: If your sample is not soluble in the mobile phase, you can dissolve it in a stronger, compatible solvent and inject the smallest possible volume. Be aware that a strong injection solvent can cause peak distortion. The ideal scenario is to always dissolve the sample in the mobile phase itself. If this is not possible, you may need to re-evaluate your mobile phase or the chromatographic mode (e.g., switching from normal-phase to reversed-phase).

Q4: How can I transfer my analytical chiral HPLC method to a preparative scale for Nosantine purification?

A4: Transferring from analytical to preparative scale involves more than just increasing the column size. You will need to perform a loading study to determine the maximum amount of racemate that can be injected without losing resolution. You will also need to re-optimize the flow rate for the larger column diameter. Techniques like stacked injections can be used to increase throughput. For larger scale, continuous chromatography techniques like Simulated Moving Bed (SMB) chromatography are often more efficient.

Q5: What is Simulated Moving Bed (SMB) chromatography, and is it suitable for Nosantine?

A5: SMB is a continuous, multi-column chromatographic process that simulates a counter-current movement between the stationary and mobile phases.[4][5] This technique is highly efficient for separating binary mixtures, such as the two enantiomers of Nosantine. Compared to batch preparative HPLC, SMB can achieve higher productivity and purity while significantly reducing solvent consumption, making it a preferred method for large-scale enantioseparation in the pharmaceutical industry.[4][6]

G smb_ring Zone IV Eluent Regeneration Zone I Strongly Adsorbed Zone II Desorption Zone III Weakly Adsorbed extract_out Extract Out (Strongly Adsorbed Enantiomer) smb_ring:z1->extract_out raffinate_out Raffinate Out (Weakly Adsorbed Enantiomer) smb_ring:z4->raffinate_out eluent_in Eluent In eluent_in->smb_ring:z1 feed_in Racemic Feed In feed_in->smb_ring:z2

Caption: Logical diagram of a 4-zone Simulated Moving Bed (SMB) system.

References

minimizing off-target effects of Nosantine racemate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nosantine Racemate

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively manage and minimize the off-target effects of this compound in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Nosantine is a novel small molecule inhibitor targeting Tyrosine Kinase X (TKX), a key enzyme in the oncogenic signaling pathway of various solid tumors. It is developed as a racemic mixture, containing equal amounts of two enantiomers: (R)-Nosantine and (S)-Nosantine. The primary therapeutic effect is derived from the competitive inhibition of the ATP-binding site on TKX, leading to the downregulation of downstream proliferative signals.

Q2: What are the known off-target effects of this compound?

A2: Pre-clinical studies have identified several off-target activities of the racemic mixture, primarily attributed to the (R)-Nosantine enantiomer. The most significant off-target interactions are with Tyrosine Kinase Y (TKY) and the hERG channel. Inhibition of TKY has been linked to mild cardiotoxicity, while interaction with the hERG channel presents a potential risk for QT prolongation.

Q3: How do the individual enantiomers, (R)-Nosantine and (S)-Nosantine, differ in their activity and off-target effects?

A3: The two enantiomers exhibit significantly different pharmacological profiles. (S)-Nosantine is the eutomer, demonstrating high potency and selectivity for the primary target, TKX. Conversely, (R)-Nosantine, the distomer, shows significantly lower affinity for TKX but is the primary contributor to the off-target effects on TKY and the hERG channel. A summary of their activities is presented in the data tables below.

Q4: Is it possible to separate the enantiomers of this compound?

A4: Yes, the enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). A detailed protocol for chiral separation is provided in the "Experimental Protocols" section of this guide. Utilizing the enantiomerically pure (S)-Nosantine is the most effective strategy for minimizing off-target effects in your experiments.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in cell-based assays at concentrations expected to be non-toxic.

  • Possible Cause: This may be due to the off-target effects of (R)-Nosantine, particularly if the cell line used expresses significant levels of TKY.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm the expression levels of both TKX and TKY in your cell line using Western Blot or qPCR.

    • Use Enantiomerically Pure Compound: If possible, repeat the experiment using pure (S)-Nosantine and compare the results with the racemate and pure (R)-Nosantine. This will help to determine if the cytotoxicity is linked to the off-target effects of the (R)-enantiomer.

    • Dose-Response Curve: Generate a full dose-response curve for the racemate and each enantiomer to accurately determine the IC50 and cytotoxic concentrations.

Issue 2: Inconsistent results in kinase inhibition assays.

  • Possible Cause: Inconsistent results can arise from issues with compound stability, solubility, or assay conditions.

  • Troubleshooting Steps:

    • Check Compound Solubility: Nosantine has limited aqueous solubility. Ensure it is fully dissolved in DMSO before preparing your final dilutions in assay buffer. Precipitated compound will lead to inaccurate concentrations.

    • ATP Concentration: The inhibitory activity of Nosantine is competitive with ATP. Ensure that the ATP concentration in your assay is consistent and ideally close to the Km value for TKX.

    • Control Assays: Run parallel control assays with pure (S)-Nosantine and (R)-Nosantine to confirm their respective activities against TKX and the off-target TKY.

Quantitative Data Summary

The following tables summarize the in-vitro activity of this compound and its individual enantiomers.

Table 1: Kinase Inhibitory Activity (IC50, nM)

Compound TKX (On-Target) TKY (Off-Target) Selectivity Index (TKY/TKX)
This compound 45 nM 250 nM 5.6
(S)-Nosantine 5 nM 1500 nM 300

| (R)-Nosantine | 850 nM | 95 nM | 0.11 |

Table 2: hERG Channel Binding Affinity (Ki, µM)

Compound Ki (µM)
This compound 2.5 µM
(S)-Nosantine > 30 µM

| (R)-Nosantine | 0.8 µM |

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Nosantine Enantiomers

This protocol outlines the methodology for separating (R)- and (S)-Nosantine from the racemic mixture.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) n-Hexane / Isopropanol with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject 10 µL of the sample onto the column.

    • Run the separation for approximately 20 minutes. The (S)-enantiomer is expected to elute first, followed by the (R)-enantiomer.

    • Collect the fractions corresponding to each peak for further use.

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Confirm the purity of each enantiomer using analytical chiral HPLC.

Protocol 2: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 values of Nosantine and its enantiomers against TKX and TKY.

  • Materials:

    • Eu-labeled anti-tag antibody.

    • Biotinylated kinase tracer.

    • Streptavidin-labeled dye (e.g., Alexa Fluor™ 647).

    • Recombinant TKX and TKY kinases.

    • Test compounds (this compound, (S)-Nosantine, (R)-Nosantine).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound. Incubate for 15 minutes.

    • Add the biotinylated tracer and the streptavidin-dye conjugate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 values.

Visualizations

Nosantine_Signaling_Pathway cluster_cell Cell Membrane cluster_S cluster_R Nosantine Nosantine Racemate S_N (S)-Nosantine Nosantine->S_N R_N (R)-Nosantine Nosantine->R_N TKX TKX (On-Target) S_N->TKX Strong Inhibition TKY TKY (Off-Target) S_N->TKY Negligible Effect R_N->TKX Weak Inhibition R_N->TKY Inhibition hERG hERG Channel (Off-Target) R_N->hERG Blockade Proliferation Tumor Cell Proliferation TKX->Proliferation Promotes Cardiotoxicity Cardiotoxicity TKY->Cardiotoxicity Leads to hERG->Cardiotoxicity Leads to

Caption: On- and off-target signaling pathways of Nosantine enantiomers.

Experimental_Workflow start This compound Stock hplc Chiral HPLC Separation start->hplc s_enantiomer Pure (S)-Nosantine hplc->s_enantiomer r_enantiomer Pure (R)-Nosantine hplc->r_enantiomer assay_s On-Target Assay: (S)-Nosantine vs. TKX s_enantiomer->assay_s assay_r Off-Target Assay: (R)-Nosantine vs. TKY/hERG r_enantiomer->assay_r data Data Analysis: Determine IC50 / Ki assay_s->data assay_r->data conclusion Conclusion: (S)-Nosantine is the eutomer for development data->conclusion

Caption: Workflow for isolating and evaluating Nosantine enantiomers.

Nosantine racemate dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Nosantine" is a fictional compound name used for illustrative purposes in this guide, as no public information is available for a compound named "Nosantine racemate." The principles, protocols, and troubleshooting advice provided are based on general knowledge of dose-response curve optimization for racemic compounds in a research setting.

Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response curve optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important?

A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug and its biological effect (response). It is crucial for determining a drug's potency (often measured as IC50 or EC50), efficacy (the maximum response), and the optimal concentration range for experiments.

Q2: What is a racemic mixture and how does it affect my experiments?

A racemic mixture contains equal amounts of two enantiomers, which are mirror-image forms of a chiral molecule.[1] While they have the same chemical formula, enantiomers can have different pharmacological properties in a biological system.[2][3] One enantiomer might be responsible for the therapeutic effect, while the other could be less active, inactive, or even cause side effects.[3][4] Therefore, administering a racemate is like administering two different drugs.[2]

Q3: Why should I test the individual enantiomers of Nosantine separately?

Testing the individual enantiomers is critical because they can have distinct pharmacokinetic and pharmacodynamic profiles.[2][3] This can affect their absorption, metabolism, and how they bind to their target.[2] By testing each enantiomer, you can determine which one is the "eutomer" (the active one) and which is the "distomer" (the less active or inactive one).[4] This information is vital for understanding the drug's overall activity and potential for side effects.[3][4]

Q4: How do I choose the starting concentrations for my dose-response experiment?

For initial experiments, it is recommended to use a wide range of concentrations to capture the full dose-response curve. A common approach is to use a serial dilution, for example, a 10-point dilution series with a 1:3 or 1:10 dilution factor, starting from a high concentration (e.g., 100 µM). This will help you identify the range where the biological response occurs and determine the IC50/EC50.

Q5: What is the IC50 value and how is it determined?

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological response. It is a common measure of a drug's potency. The IC50 is typically determined by fitting the dose-response data to a nonlinear regression model, most commonly the four-parameter logistic (4PL) model.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates Pipetting errors, inconsistent cell numbers, edge effects in plates, or contamination.[6]Ensure proper mixing of cell suspensions, use calibrated pipettes, avoid using the outer wells of microplates, and regularly check for contamination.
Inconsistent IC50 Values Across Experiments Variations in cell passage number, differences in incubation times, or compound degradation.Use cells within a consistent passage number range, standardize all experimental timings, and prepare fresh drug dilutions for each experiment from a stable stock solution.
Poor Curve Fit (Low R-squared Value) The concentration range is too narrow or too wide, an insufficient number of data points, or the data is not normalized correctly.Perform a preliminary experiment to find the optimal concentration range. Increase the number of data points, especially around the expected IC50. Normalize the data to your positive and negative controls.[5]
Incomplete or Biphasic Curve The highest concentration used is not sufficient to achieve a maximal response, or the drug has complex mechanisms of action.Extend the concentration range. If the curve is biphasic, it may indicate off-target effects at different concentrations, requiring more complex modeling.[5]

Experimental Protocols

Cell Viability Assay (e.g., MTT/MTS) for IC50 Determination

This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data with the vehicle control representing 100% viability.

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Use a nonlinear regression model (e.g., four-parameter logistic regression) to fit the curve and determine the IC50 value.[5]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound and its individual enantiomers against two different cancer cell lines, illustrating the potential for stereoselectivity.

CompoundCell Line A IC50 (µM)Cell Line B IC50 (µM)
This compound8.515.2
(R)-Nosantine2.14.8
(S)-Nosantine65.3>100

This data is for illustrative purposes only.

Visualizations

G Nosantine Nosantine TargetKinase Target Kinase Nosantine->TargetKinase Inhibits DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetKinase->DownstreamEffector2 CellCycle Cell Cycle Progression DownstreamEffector1->CellCycle Promotes Apoptosis Apoptosis DownstreamEffector2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for Nosantine's mechanism of action.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat Cells incubate1->treat prepare Prepare Nosantine Serial Dilutions prepare->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Viability Reagent incubate2->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for dose-response curve optimization.

References

Nosantine Racemate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Nosantine racemate synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the final condensation step when moving from a 1L to a 50L reactor. What are the common causes?

A1: A drop in yield during scale-up of the Nosantine condensation step is frequently linked to issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Heat removal is also less efficient, which can cause thermal degradation of the product. We recommend investigating reactant addition rates and the reactor's cooling efficiency.

Q2: An unknown impurity is consistently appearing in our pilot-plant batches at a level of 2-3%, which was not present in lab-scale experiments. How can we identify and control this?

A2: The appearance of new impurities on scale-up often results from longer reaction times or higher effective temperatures. This impurity could be a degradation product or a dimer/polymer resulting from prolonged exposure to reaction conditions. First, attempt to isolate and characterize the impurity using LC-MS and NMR. Once identified, you can often control its formation by optimizing reaction time, improving temperature control, or adjusting the quench procedure to more rapidly neutralize reactive species.

Q3: The filtration of the crude Nosantine product is significantly slower at the 10 kg scale compared to the 100 g scale. What can be done to improve this?

A3: Poor filtration is typically a result of changes in crystal morphology (e.g., smaller, finer crystals or "oiling out") during scale-up. The cooling profile is a critical parameter. A faster crash-cooling in a large reactor can lead to a less favorable particle size distribution. We advise implementing a controlled cooling crystallization process. Experiment with different cooling rates and seeding strategies at a smaller scale (1L) to develop a robust protocol before implementing it in the pilot plant.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Grignard Formation Step

When scaling the formation of the key Grignard reagent intermediate, you may encounter lower-than-expected yields and the formation of a critical benzene (B151609) impurity from the starting bromobenzene (B47551). The table below summarizes the impact of key parameters on this step.

Table 1: Impact of Process Parameters on Grignard Reaction Scale-Up

ParameterLab Scale (250 mL)Pilot Scale (20L) - UnoptimizedPilot Scale (20L) - Optimized
Initiation Method Iodine crystal1,2-Dibromoethane1,2-Dibromoethane
Mg Turning Prep NoneMechanical StirringN₂ Dried Overnight
Solvent (THF) Anhydrous BottleTechnical GradeDried over Sieves (<50 ppm H₂O)
Addition Time 30 minutes30 minutes120 minutes
Max Temperature 45°C65°C (Exotherm)48°C (Controlled)
Yield (%) 95%72%93%
Benzene Impurity (%) <0.5%4.5%<0.8%

Troubleshooting Steps:

  • Ensure Magnesium Activation: At larger scales, the passivation layer on magnesium turnings can be more significant. Ensure magnesium is thoroughly dried under nitrogen and consider using an automated mechanical stirring or grinding method for activation.

  • Strict Water Control: The water content of the solvent (THF) is critical. At scale, ensure the solvent is rigorously dried to below 50 ppm water, as residual moisture will quench the Grignard reagent and lead to the benzene impurity.

  • Control the Exotherm: The Grignard formation is highly exothermic. The poor surface-area-to-volume ratio in a 20L reactor makes heat dissipation difficult. Slowing the addition of bromobenzene from 30 minutes to 120 minutes allows the reactor's cooling system to maintain a controlled temperature (e.g., below 50°C), preventing side reactions.

Issue 2: Inconsistent Polymorph Formation During Final Crystallization

The final crystallization of this compound can yield different polymorphic forms, affecting solubility and downstream processing. Controlling the crystallization process is key to obtaining the desired stable Form I.

Table 2: Influence of Crystallization Conditions on Nosantine Polymorph

ParameterCondition ACondition BCondition C
Solvent System IPA/Water (9:1)AcetoneToluene (B28343)
Cooling Profile Crash Cool (40°C to 5°C in 15 min)Linear Cool (40°C to 5°C over 4 hrs)Linear Cool (40°C to 5°C over 4 hrs)
Seeding NoYes (1% Form I @ 35°C)Yes (1% Form I @ 35°C)
Resulting Form Amorphous / Oily SolidForm II (Metastable)Form I (Stable)
Filtration Time > 3 hours~45 minutes~20 minutes
Purity (HPLC) 97.5%99.2%99.8%

Troubleshooting Workflow:

The following decision tree illustrates a logical workflow for troubleshooting and controlling the final crystallization step to ensure the consistent formation of the desired polymorph (Form I).

G cluster_input Input cluster_process Process cluster_output QC Check cluster_final Final Product Crude Crude Heat Heat to 40°C Crude->Heat Crude Nosantine Solution\n(in Toluene) Crude Nosantine Solution (in Toluene) Seed Seed with 1% Form I Crystals Heat->Seed Cool Controlled Linear Cool (to 5°C over 4 hours) Seed->Cool Age Age Slurry at 5°C for 2 hours Cool->Age Filter Filter and Wash Age->Filter Dry Dry under Vacuum Filter->Dry QC Polymorph Check (XRD) Is it Form I? Dry->QC Pass PASS: Nosantine Form I QC->Pass Yes Fail FAIL: Rework Required QC->Fail No Rework Dissolve and Recrystallize Fail->Rework Rework->Crude

Caption: Workflow for controlled crystallization of Nosantine Form I.

Experimental Protocols

Protocol: Controlled Cooling Crystallization of this compound (Form I) at 20L Scale

Objective: To crystallize this compound from a crude toluene solution to consistently yield the thermodynamically stable polymorph (Form I) with high purity (>99.5%).

Equipment:

  • 20L Jacketed Glass Reactor with overhead stirrer and temperature probe.

  • Heating/Cooling Circulator.

  • Nutsche Filter/Dryer.

Materials:

  • Crude Nosantine solution in Toluene (~5 kg Nosantine in 15 L Toluene).

  • Form I Seed Crystals (50 g).

  • Toluene, HPLC Grade (for washing).

Procedure:

  • Dissolution: Charge the crude Nosantine solution in toluene to the 20L reactor. Begin agitation at 100 RPM. Heat the jacket to 45°C to ensure complete dissolution of all solids. The internal temperature should reach approximately 40°C.

  • Seeding: Once the solution is homogenous and the internal temperature is stable at 40°C, reduce the jacket temperature to 40°C. Prepare a slurry of 50 g of Form I seed crystals in 200 mL of toluene. Add the seed slurry to the reactor in one portion.

  • Controlled Cooling: Immediately after seeding, initiate a linear cooling ramp on the circulator to cool the reactor contents from 40°C to 5°C over a period of 4 hours (~8.75°C/hour).

  • Aging: Once the internal temperature reaches 5°C, hold the slurry at this temperature with continued agitation for a minimum of 2 hours. This "aging" period allows the crystallization to complete and can improve purity.

  • Filtration: Transfer the cold slurry to the Nutsche filter/dryer. Apply a low vacuum to remove the mother liquor.

  • Washing: Wash the filter cake with two portions of cold (5°C) toluene (2 x 1 L). Allow the solvent to pull through completely after each wash.

  • Drying: Dry the product under vacuum (20-30 mbar) at 40°C until the loss on drying (LOD) is less than 0.5%.

  • Quality Control: Submit a sample for analysis by HPLC (purity) and XRD (polymorph confirmation) to ensure it meets the specification for Form I.

Technical Support Center: Nosantine Racemate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is based on general principles of racemate experimentation and chiral analysis. "Nosantine" is a fictional compound used for illustrative purposes, and the provided protocols and data are representative examples.

Frequently Asked Questions (FAQs)

Q1: What is Nosantine and why is the racemate a subject of study?

A: Nosantine is a novel synthetic compound under investigation for its potential therapeutic effects in neurodegenerative diseases. It possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Nosantine and (S)-Nosantine. The commercially available form is a 1:1 mixture of these enantiomers, known as the racemate. Studying the racemate is a crucial first step in understanding the compound's overall activity, but it is essential to investigate the individual enantiomers as they may have different pharmacological, pharmacokinetic, and toxicological profiles.

Q2: We are observing inconsistent peak resolution in our chiral HPLC analysis of Nosantine racemate. What could be the cause?

A: Inconsistent peak resolution is a common issue in chiral chromatography. Several factors could be contributing to this problem:

  • Mobile Phase Composition: Minor variations in the mobile phase composition, such as the percentage of the organic modifier or the concentration of the acidic/basic additive, can significantly impact enantiomeric separation.

  • Column Temperature: Chiral separations are often sensitive to temperature fluctuations. Ensure a stable column temperature is maintained using a column oven.

  • Column Degradation: The stationary phase of a chiral column can degrade over time, especially if exposed to harsh conditions. Consider using a new column or a guard column to protect the analytical column.

  • Sample Solvent: The solvent used to dissolve the sample can affect peak shape and resolution. It is ideal to dissolve the sample in the mobile phase.

Q3: Our in vitro assays show variable results with the this compound. Why might this be happening?

A: Variability in in vitro assays with a racemate can often be attributed to the differential activity of the individual enantiomers. Possible reasons include:

  • Enantiomer-specific Activity: One enantiomer may be significantly more active than the other (the eutomer vs. the distomer), or they may have opposing effects.

  • Racemization in Culture Media: The enantiomers of Nosantine might be interconverting (racemizing) in the experimental conditions (e.g., pH, temperature of the cell culture media). This would change the effective concentrations of the active and inactive enantiomers over time.

  • Differential Metabolism: Cells in culture might be selectively metabolizing one enantiomer over the other, leading to a change in the enantiomeric ratio during the experiment.

Troubleshooting Guides

Issue 1: Poor Enantiomeric Separation of this compound

Question: We are unable to achieve baseline separation of (R)- and (S)-Nosantine using the recommended chiral HPLC method. What steps can we take to improve the resolution?

Answer: Achieving good enantiomeric separation is critical for accurate quantification. Here are some troubleshooting steps, starting with the most common and easiest to implement:

Troubleshooting Steps for Poor Enantiomeric Separation

StepActionExpected Outcome
1 Verify Mobile Phase Preparation: Ensure accurate preparation of the mobile phase, including the precise percentage of solvents and additives. Even small errors can affect separation.
2 Optimize Flow Rate: Decrease the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, often improving resolution.
3 Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 20°C to 40°C). Temperature can significantly influence the separation mechanism on a chiral stationary phase.
4 Modify Mobile Phase Composition: If using a polysaccharide-based chiral column, try altering the type and percentage of the alcohol modifier (e.g., switch from isopropanol (B130326) to ethanol).
5 Test a Different Chiral Column: If the above steps fail, the chosen chiral stationary phase may not be suitable for Nosantine. Test a column with a different chiral selector (e.g., a cyclodextrin-based column if you were using a polysaccharide-based one).
Issue 2: Inaccurate Quantification of Nosantine Enantiomers in Plasma Samples

Question: The concentrations of (R)- and (S)-Nosantine we are measuring in plasma samples are not reproducible. What could be the source of this error?

Answer: Accurate quantification in a biological matrix requires a robust and validated method. Inaccuracy often stems from sample preparation or matrix effects.

Troubleshooting Steps for Inaccurate Quantification

StepActionRationale
1 Evaluate Sample Extraction Efficiency: Spike known concentrations of both enantiomers into blank plasma and perform the extraction. Compare the recovered amount to the spiked amount to determine if the extraction is efficient and non-discriminatory for either enantiomer.
2 Investigate Matrix Effects: Prepare calibration standards in both pure solvent and in the biological matrix (e.g., extracted blank plasma). A significant difference in the slope of the calibration curves indicates the presence of matrix effects (ion suppression or enhancement in LC-MS/MS).
3 Assess Enantiomeric Stability in Matrix: Incubate known concentrations of each enantiomer in plasma at various temperatures (e.g., room temperature, 37°C) and time points to check for degradation or racemization.
4 Use a Stable Isotope-Labeled Internal Standard: If not already in use, employ a stable isotope-labeled version of Nosantine as an internal standard to correct for variability in extraction and instrument response.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation of Nosantine
  • Objective: To separate and quantify the (R)- and (S)-enantiomers of Nosantine.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and Isopropanol in a 90:10 (v/v) ratio. If peak tailing is observed, add 0.1% TFA to the mobile phase. Degas the mobile phase before use.

    • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

    • Analysis: Inject the standard solutions and samples. Identify the peaks for (R)- and (S)-Nosantine based on their retention times (determined by injecting enantiomerically pure standards, if available).

    • Quantification: Construct a calibration curve for each enantiomer by plotting peak area against concentration. Determine the concentration of each enantiomer in the unknown samples from the calibration curves.

Protocol 2: In Vitro Racemization Assay for Nosantine
  • Objective: To determine if Nosantine enantiomers interconvert under physiological conditions.

  • Materials:

    • Enantiomerically pure (R)- or (S)-Nosantine

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • HPLC system with a chiral column (as described in Protocol 1)

  • Procedure:

    • Prepare a solution of enantiomerically pure (e.g., >99% pure (R)-Nosantine) in PBS at a concentration of 10 µg/mL.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately analyze the aliquot by chiral HPLC to determine the percentage of the starting enantiomer and the newly formed enantiomer.

    • Data Analysis: Plot the percentage of the newly formed enantiomer against time to determine the rate of racemization.

Mandatory Visualizations

Nosantine_Signaling_Pathway cluster_R (R)-Nosantine Pathway cluster_S (S)-Nosantine Pathway R_Nos (R)-Nosantine R_Receptor Receptor A R_Nos->R_Receptor R_Signal Signal Transduction Cascade R_Receptor->R_Signal R_Effect Therapeutic Effect (e.g., Neuroprotection) R_Signal->R_Effect S_Nos (S)-Nosantine S_Receptor Receptor B S_Nos->S_Receptor S_Signal Off-Target Signaling S_Receptor->S_Signal S_Effect Adverse Effect (e.g., Cytotoxicity) S_Signal->S_Effect Racemate Nosantine Racemate Racemate->R_Nos Racemate->S_Nos

Caption: Hypothetical signaling pathways for (R)- and (S)-Nosantine.

Experimental_Workflow start Start: this compound Sample prep Sample Preparation (e.g., Plasma Extraction) start->prep hplc Chiral HPLC Analysis prep->hplc quant Quantification of (R)- and (S)-Enantiomers hplc->quant data Data Analysis (Pharmacokinetic Modeling) quant->data report Report Results data->report

Caption: General experimental workflow for this compound analysis.

Validation & Comparative

Validating the Biological Targets of Noscapine Racemate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Noscapine (B1679977), a phthalideisoquinoline alkaloid traditionally used as an antitussive agent, has garnered significant interest for its potential as an anti-cancer therapeutic.[1][2][3][4][5] This dual activity stems from its interaction with two distinct biological targets: tubulin and the sigma-1 receptor . This guide provides a comparative analysis of the experimental data and methodologies used to validate these targets for noscapine racemate and its derivatives.

Quantitative Analysis of Target Engagement

The following tables summarize the quantitative data from various studies, offering a comparative look at the binding affinities and functional effects of noscapine and its analogs on their respective targets.

Table 1: Tubulin Binding and Antiproliferative Activity of Noscapine and its Analogs
CompoundBinding Affinity (Tubulin)Antiproliferative Activity (IC50)Cell Line(s)
Noscapine Kd: 3.570 kcal/mol (ΔΔGbind-Expt)[6]9.1 - 59.3 µM[7]Breast cancer cell lines (MCF-7, MDA-MB-231)[7]
Docking Score: -5.135 kcal/mol (FEB)[8][9]34.7 ± 2.5 µM[10]Non-small cell lung cancer (H460)[10]
215.5 µM[11]-
320 µM (induces 80% cell death)[12]Human skin cancer (A-431)[12]
Br-Noscapine Kd: 2.988 kcal/mol (ΔΔGbind-Expt)[6]--
Amino-Noscapine Binding Score: -7.4 kcal/mol (αβIII tubulin isotype)[13]--
9-Arylimino Noscapinoids (e.g., 12, 13, 14) Docking Score: -6.166 to -7.512 kcal/mol (FEB)[8][9]3.6 - 26.4 µM[8][9]Breast adenocarcinoma (MCF-7, MDAMB-231)[8][9]
Noscapine-Tryptophan Conjugate -IC50: 11.2 µM (for analog 6h)[11]-
Table 2: Sigma-1 Receptor Binding and Antitussive Activity of Sigma Receptor Ligands
CompoundReceptorBinding Affinity (Ki)Activity
Noscapine Sigma-1-Agonist[14]
Dextromethorphan Sigma-1142 - 652 nM[15]Agonist[15]
(+)-Pentazocine Sigma-14.8 nM[16]Agonist[16]
SKF-10,047 Sigma-1-Agonist[17]
Haloperidol Sigma-13.2 nM[16]Antagonist[16]
Rimcazole Sigma-Antagonist[18][19]
NE-100 Sigma-11.1 nM[16]Antagonist[16]
BD1047 Sigma-18.7 nM[16]Antagonist[16]

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the accurate validation of a biological target. Below are generalized protocols for key experiments cited in the validation of noscapine's targets.

Protocol 1: Tubulin Polymerization Assay

This assay is fundamental in determining if a compound affects the dynamics of microtubule formation.

Objective: To assess the effect of Noscapine on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Taxol (as a polymerization promoter/stabilizer for controls)

  • Noscapine racemate (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and the desired concentration of Noscapine or vehicle control.

  • Pre-warm the reaction mixture and a solution of purified tubulin to 37°C.

  • Initiate the polymerization by adding the tubulin to the reaction mixture.

  • Immediately place the reaction in a pre-warmed microplate reader.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.

  • Compare the polymerization curves of samples treated with Noscapine to the vehicle control. A change in the rate or extent of polymerization indicates an effect on tubulin dynamics.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the sigma-1 receptor.

Objective: To determine the binding affinity (Ki) of Noscapine for the sigma-1 receptor.

Materials:

  • Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain)[20]

  • Radioligand specific for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)[21]

  • Noscapine racemate at various concentrations

  • A non-radiolabeled ligand to define non-specific binding (e.g., haloperidol)[21]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[20]

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of Noscapine.

  • For determining non-specific binding, incubate the membrane preparation and radioligand with a high concentration of an unlabeled competitor (e.g., haloperidol).

  • Incubate the mixture at a specified temperature and duration (e.g., 90 minutes at 37°C)[21].

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]

  • Wash the filters with ice-cold assay buffer.[16]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of Noscapine from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed signaling pathway for Noscapine's antitussive effect.

experimental_workflow_tubulin cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Purified Tubulin mix Mix Components tubulin->mix noscapine Noscapine Solution noscapine->mix buffer Reaction Buffer + GTP buffer->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (340nm) incubate->measure plot Plot Polymerization Curve measure->plot compare Compare to Control plot->compare

Caption: Workflow for the in vitro tubulin polymerization assay.

experimental_workflow_sigma cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis membranes Membrane Prep (Sigma-1 rich) incubate Incubate membranes->incubate radioligand Radioligand (3H-pentazocine) radioligand->incubate noscapine Noscapine (Varying Conc.) noscapine->incubate filtrate Rapid Filtration incubate->filtrate count Scintillation Counting filtrate->count curve Generate Competition Curve count->curve calculate Calculate IC50 & Ki curve->calculate

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

sigma_receptor_pathway noscapine Noscapine sigma1 Sigma-1 Receptor noscapine->sigma1 Agonist Binding downstream Downstream Signaling (Modulation of Ion Channels) sigma1->downstream Conformational Change cough_suppression Antitussive Effect (Cough Suppression) downstream->cough_suppression Inhibition of Cough Reflex Arc

Caption: Proposed signaling pathway for Noscapine's antitussive effect.

References

Noscapine Racemate vs. Indomethacin: A Comparative Efficacy Guide for Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of noscapine (B1679977), a benzylisoquinoline alkaloid, and indomethacin (B1671933), a conventional non-steroidal anti-inflammatory drug (NSAID). This analysis is based on experimental data from preclinical models, offering insights into their respective mechanisms of action and therapeutic potential.

Comparative Efficacy in Carrageenan-Induced Inflammation

A key study evaluating the anti-inflammatory properties of noscapine utilized the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation. The efficacy of noscapine was directly compared to that of indomethacin.

The results indicated that noscapine exhibits a significant dose-dependent anti-inflammatory effect. Notably, at a dose of 5 mg/kg, noscapine demonstrated an anti-inflammatory effect comparable to that of indomethacin at a dose of 10 mg/kg, particularly at the three-hour time point post-carrageenan injection.[1] This suggests that noscapine may possess potent anti-inflammatory properties with a potentially different therapeutic window and side-effect profile compared to traditional NSAIDs.

CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)
Noscapine0.53 hoursSignificant reduction
Noscapine13 hoursSignificant reduction
Noscapine23 hoursSignificant reduction
Noscapine 5 3 hours Comparable to Indomethacin
Noscapine103 hoursEffect diminished
Indomethacin 10 3 hours Standard reference

Mechanisms of Action

The anti-inflammatory effects of noscapine and indomethacin are mediated through distinct signaling pathways.

Noscapine: The primary anti-inflammatory mechanism of noscapine involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Noscapine has been shown to suppress the activation of NF-κB, thereby inhibiting the downstream inflammatory cascade.[2][3][4] This action is distinct from its well-known role as a microtubule-binding agent.[5]

Indomethacin: As a conventional NSAID, indomethacin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2) .[6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8] By blocking prostaglandin (B15479496) synthesis, indomethacin effectively reduces the cardinal signs of inflammation.[6][9]

Signaling Pathway Diagrams

Noscapine_Signaling_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cell Macrophage / Inflammatory Cell Stimuli e.g., TNF-α, LPS IKK IKK Complex Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes Noscapine Noscapine Noscapine->IKK Inhibition

Caption: Noscapine's anti-inflammatory signaling pathway.

Indomethacin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Inhibition

Caption: Indomethacin's anti-inflammatory signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.[1]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Rats are divided into several groups: a control group, a reference standard group (e.g., indomethacin), and multiple test groups receiving different doses of the investigational compound (e.g., noscapine).[1]

  • Compound Administration: The test compound or reference drug is administered, typically intraperitoneally or orally, at a specified time before the induction of inflammation.[1][10]

  • Induction of Inflammation: A subplantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[1][10][11]

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10][12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow Diagram

Experimental_Workflow Start Start AnimalAcclimatization Animal Acclimatization (Wistar Rats) Start->AnimalAcclimatization Grouping Grouping of Animals (Control, Reference, Test) AnimalAcclimatization->Grouping CompoundAdmin Compound Administration (Noscapine or Indomethacin) Grouping->CompoundAdmin CarrageenanInjection Carrageenan Injection (Subplantar) CompoundAdmin->CarrageenanInjection PawVolumeMeasurement Paw Volume Measurement (Plethysmometer at various time points) CarrageenanInjection->PawVolumeMeasurement DataAnalysis Data Analysis (% Inhibition of Edema) PawVolumeMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

This guide provides a foundational comparison of noscapine and indomethacin, highlighting their differential mechanisms and comparable efficacy in a preclinical model of inflammation. Further research is warranted to fully elucidate the therapeutic potential of noscapine as an anti-inflammatory agent in various disease contexts.

References

Unraveling Nosantine Racemate: A Comparative Analysis with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action and its performance relative to other agents is paramount. This guide provides a comparative overview of Nosantine racemate, clarifying its drug class and evaluating it alongside other immunomodulatory agents that enhance Interleukin-2 (IL-2) production.

Initial investigations into "this compound" have revealed that it is not a phosphodiesterase (PDE) inhibitor, as may have been misconstrued. Instead, available data characterize Nosantine as an immunomodulatory agent, specifically an inducer of Interleukin-2 (IL-2) or an enhancer of IL-2 induction by phytohemagglutinin (PHA). Therefore, a direct comparison with PDE inhibitors would be scientifically inappropriate. This guide will focus on comparing this compound with other compounds within its correct therapeutic class: IL-2 inducers and immunomodulators.

It is important to note that public information on "this compound" is limited, suggesting it may be an older, less-studied, or experimental compound. One potential, though not definitively established, association is with Noscapine, a benzylisoquinoline alkaloid. This guide will proceed based on the available information classifying Nosantine as an IL-2 inducer.

Comparative Analysis of IL-2 Inducing Agents

To provide a framework for comparison, we will evaluate key parameters relevant to drug development for this compound and other immunomodulators known to directly or indirectly induce IL-2 production.

Compound Mechanism of Action Reported Efficacy Key Experimental Findings Potential Therapeutic Applications
This compound Inducer of IL-2 or enhancer of IL-2 induction by phytohemagglutinin (PHA).Data not publicly available.Enhances IL-2 production in vitro.Immunology, Inflammation.
Phytohemagglutinin (PHA) Mitogen that stimulates T-cell proliferation and cytokine production, including IL-2.Widely used in vitro to assess T-cell function.Induces robust IL-2 secretion and T-cell activation in peripheral blood mononuclear cell (PBMC) cultures.Research tool for immunology.
Imiquimod Toll-like receptor 7 (TLR7) agonist.Effective as a topical treatment for certain skin cancers and genital warts.Induces the production of various cytokines, including IL-2, by activating dendritic cells and other immune cells.Oncology, Dermatology, Virology.
Lenalidomide Immunomodulatory drug with multiple mechanisms, including enhancement of T-cell and NK cell function and inhibition of TNF-α.Approved for the treatment of multiple myeloma and other hematological malignancies.Enhances IL-2 production by T-cells, leading to increased immune surveillance and anti-tumor activity.Oncology, Hematology.

Signaling Pathways and Experimental Workflows

The induction of IL-2 is a critical event in the activation and proliferation of T-cells, playing a central role in the adaptive immune response. The signaling pathways leading to IL-2 production are complex and involve multiple transcription factors.

Caption: Simplified signaling pathway for IL-2 gene transcription in a T-cell.

The experimental workflow to assess the IL-2 inducing capacity of a compound like this compound typically involves in vitro cell-based assays.

Experimental_Workflow cluster_workflow In Vitro IL-2 Induction Assay start Isolate PBMCs from whole blood culture Culture PBMCs with Test Compound (e.g., this compound) start->culture incubation Incubate for 24-72 hours culture->incubation supernatant Collect cell culture supernatant incubation->supernatant elisa Measure IL-2 levels using ELISA supernatant->elisa data_analysis Data Analysis and Comparison to Controls elisa->data_analysis

Caption: A typical experimental workflow for evaluating IL-2 induction.

Detailed Experimental Protocol: In Vitro IL-2 Induction Assay

Objective: To quantify the amount of Interleukin-2 (IL-2) produced by peripheral blood mononuclear cells (PBMCs) following stimulation with a test compound.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Test compound (e.g., this compound) at various concentrations

  • Positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)

  • Negative control (vehicle)

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • ELISA plate reader

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add the test compound at a range of concentrations to the designated wells. Include wells for the positive control (PHA) and negative control (vehicle).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants to quantify the concentration of IL-2, following the manufacturer's instructions for the specific ELISA kit.

  • Data Analysis: Measure the absorbance using an ELISA plate reader and calculate the concentration of IL-2 in each sample based on a standard curve. Compare the IL-2 levels in the test compound-treated wells to the negative and positive controls.

Conclusion

While the initial premise of comparing this compound to phosphodiesterase inhibitors was based on a misclassification, this guide provides a more accurate and scientifically relevant comparison within the class of immunomodulators, specifically those that induce IL-2. For drug development professionals, it is crucial to correctly classify compounds to enable meaningful comparative studies. The provided experimental protocol offers a standard method for evaluating the IL-2 inducing potential of novel compounds. Further research into this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.

Enantiomer-Specific Activity of Nosantine Racemate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Nosantine, a benzylisoquinoline alkaloid known for its antitussive and potential anticancer properties, exists as a racemic mixture of two enantiomers: (+)-Nosantine and (-)-Nosantine. Emerging research indicates a significant disparity in the biological activity between these stereoisomers, with the naturally occurring (-)-α isomer being predominantly responsible for its therapeutic effects.

This guide provides a comprehensive comparison of the enantiomer-specific activity of the Nosantine racemate, drawing upon available experimental data to elucidate the distinct pharmacological profiles of each enantiomer. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of chiral compounds and their therapeutic applications.

Comparative Analysis of Biological Activity

While comprehensive, direct comparative studies on the racemate versus individual enantiomers are limited in publicly available literature, the consensus in the scientific community is that the (-)-α isomer of Nosantine is the biologically active form.[1][2] This stereoselectivity is crucial for its interaction with its primary molecular target, tubulin.

The primary mechanism of action for Nosantine's anticancer effects involves its binding to tubulin, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis in cancer cells.[1][3] Although detailed binding affinity values for each enantiomer are not consistently reported across studies, the established biological activity of the (-)-α isomer suggests a higher affinity and more effective interaction with the tubulin binding site.

Enantiomer/RacematePrimary Biological ActivityNotes
Racemic Nosantine Antitussive, AnticancerActivity is primarily attributed to the presence of the (-)-enantiomer.
(+)-Nosantine Largely inactive or significantly less activeThe specific biological role, if any, is not well-elucidated.
(-)-Nosantine Biologically Active Enantiomer Responsible for the antitussive and anticancer effects through tubulin binding and disruption of microtubule function.[1][2]

Experimental Protocols

Detailed experimental protocols specifically comparing the enantiomers of Nosantine are not extensively available. However, the general methodologies to assess the activity of Nosantine and its derivatives can be adapted for such a comparative study.

In Vitro Cytotoxicity Assay

This experiment is designed to determine the concentration of each Nosantine form that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with varying concentrations of racemic Nosantine, (+)-Nosantine, and (-)-Nosantine for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: The absorbance values are measured, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration. A lower IC50 value indicates higher cytotoxic activity.

Tubulin Polymerization Assay

This assay measures the effect of Nosantine enantiomers on the polymerization of tubulin in vitro.

Protocol:

  • Tubulin Preparation: Purified tubulin is obtained commercially or isolated from a biological source.

  • Polymerization Induction: Tubulin polymerization is induced by increasing the temperature to 37°C in the presence of GTP.

  • Treatment: Racemic Nosantine, (+)-Nosantine, or (-)-Nosantine is added to the reaction mixture at various concentrations.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the change in turbidity (absorbance at 340 nm) using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of each compound are compared to a control (vehicle-treated) sample.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to Nosantine's activity and the experimental workflow for its evaluation.

cluster_enantiomers Nosantine Forms cluster_activity Biological Activity Racemic Nosantine Racemic Nosantine Tubulin Binding Tubulin Binding Racemic Nosantine->Tubulin Binding Moderate Affinity (+)-Nosantine (+)-Nosantine (+)-Nosantine->Tubulin Binding Low to No Affinity (-)-Nosantine (-)-Nosantine (-)-Nosantine->Tubulin Binding High Affinity Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Tubulin Binding->Disruption of Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disruption of Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Enantiomer-specific interaction of Nosantine with tubulin.

Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with Nosantine Enantiomers Treatment with Nosantine Enantiomers Cancer Cell Culture->Treatment with Nosantine Enantiomers Incubation (48-72h) Incubation (48-72h) Treatment with Nosantine Enantiomers->Incubation (48-72h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation (48-72h)->Cell Viability Assay (MTT) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Cell Viability Assay (MTT)->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Caption: Workflow for in vitro cytotoxicity testing of Nosantine enantiomers.

References

A Comparative Analysis of Ofloxacin Racemate and Its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of racemic ofloxacin (B1677185) and its individual enantiomers, levofloxacin (B1675101) and dextrofloxacin, supported by experimental data.

This guide provides a comprehensive cross-validation of the experimental results for racemic ofloxacin and its separated stereoisomers. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, exists as a racemic mixture of two enantiomers: the pharmacologically active S-(-)-isomer, levofloxacin, and the R-(+)-isomer, dextrofloxacin.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their antibacterial efficacy, pharmacokinetic profiles, and toxicological data.

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a clear comparison of the racemate and its enantiomers.

Table 1: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Bacterial StrainOfloxacin (Racemate)Levofloxacin (S-(-)-isomer)Dextrofloxacin (R-(+)-isomer)
Escherichia coli0.03 - 0.060.015 - 0.03> 100
Staphylococcus aureus0.12 - 0.50.12 - 0.25> 100
Pseudomonas aeruginosa0.5 - 2.00.5 - 1.0> 100
Streptococcus pneumoniae0.5 - 1.00.5> 100

Data compiled from multiple sources.

Table 2: Comparative Pharmacokinetic Parameters in Humans
ParameterOfloxacin (Racemate)Levofloxacin (S-(-)-isomer)Dextrofloxacin (R-(+)-isomer)
Half-life (t½) ~6-7 hours6.9 hours6.3 hours
AUC₀-∞ (mg·h/L) 32.722.3020.50
Renal Clearance (L/h/1.73 m²) Not specified7.147.53

AUC (Area Under the Curve) data is based on a 400mg intravenous dose of racemic ofloxacin.[2] Half-life data is from separate administrations of the racemate and enantiomers.[3]

Table 3: Comparative Cytotoxicity Profile
Cell LineAssayOfloxacin (Racemate) IC₅₀Levofloxacin (S-(-)-isomer) IC₅₀Dextrofloxacin (R-(+)-isomer) IC₅₀
Human Corneal Epithelial CellsMTT0.4 - 2.4 mg/mLNot explicitly separatedNot explicitly separated
Human Embryonic Kidney (HEK293)Not specifiedNot specified>100 µMNot specified
Human Liver Cancer (HepG2)Not specified>100 µMNot specifiedNot specified

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ is indicative of greater cytotoxicity. Data on the separated enantiomers' cytotoxicity is limited.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of ofloxacin and its enantiomers is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (racemic ofloxacin, levofloxacin, and dextrofloxacin) are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension.

  • Controls: Positive controls (broth with bacteria, no drug) and negative controls (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The potential of a substance to cause damage to or kill cells is a critical component of its safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay

  • Cell Seeding: Mammalian cells (e.g., human corneal epithelial cells) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Pharmacokinetic Study in Humans

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol: Human Pharmacokinetic Study

  • Study Design: A randomized, crossover study design is often employed. Healthy volunteers are administered a single oral or intravenous dose of the test compound (e.g., 200 mg of racemic ofloxacin or an equimolar dose of the individual enantiomers).

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration. Urine samples may also be collected over specified intervals.

  • Sample Analysis: Plasma and urine concentrations of the parent drug and its enantiomers are quantified using a validated analytical method, such as chiral high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance, using non-compartmental or compartmental analysis.

Mandatory Visualization

Mechanism of Action of Ofloxacin

Ofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[5] The S-(-)-enantiomer, levofloxacin, is responsible for the majority of the antibacterial activity, with the R-(+)-enantiomer being significantly less active.

Ofloxacin_Mechanism Ofloxacin Ofloxacin (Levofloxacin) Inhibition_Gyrase Inhibition Ofloxacin->Inhibition_Gyrase Inhibition_Topo_IV Inhibition Ofloxacin->Inhibition_Topo_IV DNA_Gyrase DNA Gyrase Positive_Supercoils Positive Supercoiling DNA_Gyrase->Positive_Supercoils relaxes DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage trapped complex leads to Topo_IV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation mediates Topo_IV->DNA_Damage trapped complex leads to DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Positive_Supercoils generates DNA_Replication_Fork->Decatenation requires Inhibition_Gyrase->DNA_Gyrase Inhibition_Topo_IV->Topo_IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of ofloxacin targeting DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of an antibacterial agent using the broth microdilution method.

MIC_Workflow Start Start Prepare_Drug Prepare Serial Dilutions of Test Compound Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Drug->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The experimental data clearly demonstrates the principle of stereoselectivity in the action of ofloxacin. The S-(-)-enantiomer, levofloxacin, is responsible for the vast majority of the antibacterial activity, exhibiting significantly lower MIC values against a range of bacterial pathogens compared to the R-(+)-enantiomer, dextrofloxacin, which is largely inactive. While the pharmacokinetic profiles of the two enantiomers show some statistically significant differences, they are generally similar.[2][3]

The clinical implication of these findings is that the administration of the pure, active enantiomer (levofloxacin) can provide the same therapeutic efficacy as the racemate at a lower dose, potentially reducing the metabolic load and the risk of off-target effects. However, further studies are required to fully characterize the comparative cytotoxicity of the individual enantiomers on a wider range of mammalian cell lines to provide a more complete safety profile. This guide underscores the importance of evaluating the individual enantiomers of chiral drugs in the development process to optimize therapeutic outcomes and patient safety.

References

Navigating the Microtubule Maze: A Comparative Guide to Nosantine Racemate's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nosantine (Noscapine) racemate's performance against other microtubule-targeting agents and anti-inflammatory drugs. The following analysis is supported by experimental data from preclinical studies.

Noscapine (B1679977), a non-addictive opium alkaloid traditionally used as a cough suppressant, has emerged as a promising therapeutic agent with a multifaceted mechanism of action.[1][2] Unlike classic microtubule poisons, Noscapine exhibits a unique profile, modulating microtubule dynamics with a subtlety that translates to a favorable safety profile.[3] This guide delves into the validation studies that illuminate its distinct effects on cellular processes, offering a comparative perspective with established drugs such as paclitaxel (B517696), colchicine (B1669291), and indomethacin.

Unraveling the Primary Mechanism: A Gentle Hand on Microtubule Dynamics

The principal anticancer activity of Noscapine stems from its interaction with tubulin, the fundamental building block of microtubules. However, its effect is not one of brute force. Instead of causing wholesale polymerization or depolymerization, Noscapine subtly alters the dynamic instability of microtubules.[4][5]

Experimental evidence reveals that Noscapine binds to tubulin, leading to a significant increase in the time microtubules spend in a "paused" state, effectively dampening their growth and shortening phases.[6][7][8] This attenuation of microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for cell division, leading to mitotic arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4][8]

A key differentiator for Noscapine is its binding site on tubulin. Studies have shown that Noscapine does not compete with paclitaxel for its binding site.[9][10] Molecular modeling and competition binding assays suggest that brominated-noscapine (a more potent analog) binds at or near the colchicine-binding site on tubulin.[11] This distinction is crucial as it may explain the compound's efficacy in paclitaxel-resistant cancer cell lines.[12]

Comparative Analysis of Microtubule-Targeting Agents
AgentPrimary Mechanism on MicrotubulesBinding Site on TubulinConsequences
Noscapine Attenuates dynamics by increasing pause timeDistinct from paclitaxel; likely near the colchicine siteMitotic arrest, apoptosis; lower toxicity profile
Paclitaxel (Taxol) Stabilizes microtubules, promoting polymerizationβ-tubulinMitotic arrest, apoptosis; associated with peripheral neuropathy
Colchicine Inhibits polymerization by binding to tubulin dimersColchicine-binding siteMitotic arrest; high toxicity limits systemic use
Vinca Alkaloids (e.g., Vinblastine) Inhibit polymerization by binding to tubulin dimersVinca alkaloid-binding siteMitotic arrest; neurotoxicity is a common side effect

Beyond Cancer: A Look at Noscapine's Anti-inflammatory and Antitussive Actions

Noscapine's therapeutic potential extends beyond oncology. Its anti-inflammatory and antitussive properties are mediated through distinct signaling pathways.

Anti-inflammatory Effects

Studies have demonstrated that Noscapine and its derivatives possess significant anti-inflammatory activity. For instance, brominated noscapine has been shown to inhibit the secretion of the pro-inflammatory cytokine TNF-α and the chemokine CXCL10 from macrophages.[13] In a rat model of carrageenan-induced inflammation, Noscapine at a dose of 5 mg/kg exhibited anti-inflammatory effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[13] The mechanism is believed to involve the antagonism of bradykinin (B550075) receptors.[13]

Antitussive Mechanism

The well-established cough-suppressing effect of Noscapine is primarily mediated by its agonist activity at sigma receptors.[14][15] This action on the central nervous system suppresses the cough reflex without causing the sedative and addictive effects associated with opioid-based antitussives.[8][15]

Quantitative Performance: A Tabular Comparison

The following tables summarize key quantitative data from various preclinical studies, offering a direct comparison of Noscapine and its analogs with other agents.

Table 1: In Vitro Antiproliferative Activity of Noscapine and its Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
NoscapineMDA-MB-231Triple-Negative Breast Cancer58.2[16]
9-Nitro-NoscapineMDA-MB-231Triple-Negative Breast Cancer18.2[16]
9-Amino-NoscapineMDA-MB-231Triple-Negative Breast Cancer12.8[16]
Noscapine4T1Murine Breast Cancer215.5[17]
Noscapine-phenylalanine (6h)4T1Murine Breast Cancer11.2[17]
Noscapine-tryptophan (6i)4T1Murine Breast Cancer16.3[17]
7-Acetyl-Noscapine (3)MIA PaCa-2Pancreatic Cancer~1.0-1.7[18]
PaclitaxelLNCaPProstate Cancer0.05[10]
NoscapineLNCaPProstate Cancer50[10]
Table 2: In Vivo Antitumor Efficacy of Noscapine
Animal ModelCancer TypeTreatmentTumor Growth InhibitionReference
Syngeneic murine modelMelanomaNoscapine (oral gavage)85% inhibition of tumor volume on day 17[6][19]
Nude mice with PC3 xenograftsProstate CancerNoscapine (oral, pretreatment)Tumor growth rate two-thirds smaller[20]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Microtubule Dynamics Assay
  • Cell Culture: Mammalian cells (e.g., CHO, PtK1) are cultured on coverslips.

  • Microinjection/Transfection: Cells are microinjected with fluorescently labeled tubulin or transfected with a plasmid encoding a fluorescently tagged microtubule-associated protein (e.g., GFP-tubulin).

  • Live-Cell Imaging: The dynamics of individual microtubules are observed using time-lapse fluorescence microscopy. Images are captured at short intervals (e.g., every 2-5 seconds).

  • Data Analysis: The life history of individual microtubules is tracked to determine parameters such as growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), rescue frequency (transition from shortening to growth), and the percentage of time spent in a paused state. The effect of different concentrations of Noscapine is compared to control (vehicle-treated) cells.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., Noscapine, paclitaxel) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., PC3 prostate cancer cells) are injected subcutaneously into the flank of each mouse.

  • Treatment Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives Noscapine (e.g., via oral gavage or in drinking water), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: The tumor growth rates and final tumor volumes are compared between the treatment and control groups to determine the efficacy of the drug.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Noscapine's mechanism of action.

Noscapine_Anticancer_Mechanism cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule Microtubule Noscapine->Microtubule Increases Pause Time Tubulin->Microtubule Polymerizes into Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle->Mitotic Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Induces

Caption: Noscapine's anticancer signaling pathway.

Experimental_Workflow_MTT A Seed Cancer Cells in 96-well plate B Treat with Noscapine/Control A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Workflow for determining cell viability (MTT Assay).

Noscapine_Comparative_MOA cluster_0 Microtubule Targeting Agents Noscapine Noscapine Microtubule Dynamics Microtubule Dynamics Noscapine->Microtubule Dynamics Attenuates (Increases Pause) Paclitaxel Paclitaxel Paclitaxel->Microtubule Dynamics Stabilizes (Promotes Polymerization) Colchicine Colchicine Colchicine->Microtubule Dynamics Destabilizes (Inhibits Polymerization)

Caption: Comparative mechanisms of microtubule-targeting agents.

References

Comparative Analysis of Nosantine Racemate and its Analog, Isoprinosine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the immunomodulatory properties of two related purine (B94841) compounds, this guide offers a comparative analysis of Nosantine racemate (NPT 15392) and its analog, Isoprinosine (B140449). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these immunoenhancing agents.

This compound and Isoprinosine are synthetic purine derivatives recognized for their ability to modulate the immune system. Both compounds have been investigated for their capacity to enhance cell-mediated immunity, particularly through the potentiation of T-lymphocyte and natural killer cell functions. This guide provides a side-by-side comparison of their performance based on available experimental data, details the experimental methodologies used in these assessments, and visualizes the key signaling pathways involved.

Performance Comparison: this compound vs. Isoprinosine

Experimental evidence suggests that while both this compound and Isoprinosine exhibit significant immunoenhancing activities, this compound is the more potent of the two. A key differentiator is its ability to enhance the production of Interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation and activation, at substantially lower concentrations than Isoprinosine.

ParameterThis compound (NPT 15392)IsoprinosineReference
IL-2 Production Enhancement Effective at 10-100 times lower concentrations than Isoprinosine.Requires higher concentrations to achieve similar enhancement of IL-2 production.[1]
T-Cell Differentiation Induces significant percentages (20-30%) of Thy-1 positive cells at a concentration of 0.1 µg/ml.Induces similar percentages of Thy-1 positive cells at a higher concentration of 1.0 µg/ml.[2]
Lymphocyte Proliferation Significantly augments proliferation of spleen cells stimulated by T-cell and B-cell mitogens; effective at lower concentrations than Isoprinosine.Significantly augments proliferation of spleen cells stimulated by T-cell and B-cell mitogens.[2]
Clinical Applications Investigated as a biological response modifier in cancer patients.[3]Used in the treatment of various viral infections due to its immunomodulatory and antiviral properties.[4][5][6][3][4][7][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Isoprinosine.

Enhancement of Phytohemagglutinin (PHA)-Induced Interleukin-2 (IL-2) Production

This assay evaluates the ability of the compounds to enhance IL-2 production by human lymphocytes when stimulated with the mitogen PHA.

  • Cell Preparation: Human peripheral blood lymphocytes are isolated from healthy donors using Ficoll-Hypaque density gradient centrifugation.

  • Cell Culture: The isolated lymphocytes are cultured in RPMI-1640 medium supplemented with fetal calf serum, antibiotics, and L-glutamine.

  • Stimulation and Treatment: The cells are stimulated with a suboptimal concentration of PHA. Various concentrations of this compound or Isoprinosine are added to the cultures. Control cultures receive either no compound or the compound without PHA.

  • IL-2 Assay: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatants are harvested. The concentration of IL-2 in the supernatants is determined using an IL-2-dependent cell line (e.g., CTLL-2) proliferation assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The enhancement of IL-2 production is calculated by comparing the IL-2 levels in the compound-treated, PHA-stimulated cultures to the levels in cultures stimulated with PHA alone.

T-Cell Differentiation Assay (Induction of Thy-1 Antigen)

This in vitro assay assesses the capacity of the compounds to induce the expression of the T-cell marker Thy-1 on precursor cells.

  • Cell Source: Spleen cells from nude mice (nu/nu), which are deficient in mature T-cells, are used as a source of precursor T-cells.

  • Cell Preparation: A single-cell suspension of spleen cells is prepared. To enrich for precursor T-cells, the cell suspension is passed through a nylon wool column to remove adherent cells.

  • Cell Culture and Treatment: The non-adherent spleen cells are cultured in a suitable medium. The cells are treated with various concentrations of this compound, Isoprinosine, or a positive control (e.g., thymosin fraction V).

  • Flow Cytometry Analysis: After an incubation period, the cells are harvested and stained with a fluorescently labeled anti-Thy-1 antibody. The percentage of Thy-1 positive cells is then determined using a flow cytometer.

  • Data Analysis: The percentage of Thy-1 positive cells in the treated cultures is compared to that in the untreated control cultures to determine the induction of T-cell differentiation.[2]

Signaling Pathways and Logical Relationships

The immunomodulatory effects of this compound and Isoprinosine are believed to be mediated through their influence on lymphocyte signaling pathways, leading to enhanced T-cell function and cytokine production.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Second_Messenger Second Messenger (e.g., cAMP, IP3) Receptor->Second_Messenger Activates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor_Inactive Inactive Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Activation Gene_Expression Gene Transcription (e.g., IL-2, IFN-γ) Transcription_Factor_Active->Gene_Expression Promotes mRNA mRNA Gene_Expression->mRNA Produces Protein_Synthesis Cytokine & Protein Synthesis mRNA->Protein_Synthesis Translation Nosantine_Isoprinosine Nosantine / Isoprinosine Nosantine_Isoprinosine->Receptor Binds to

Caption: Proposed signaling pathway for Nosantine and Isoprinosine.

The diagram above illustrates a generalized signaling pathway through which Nosantine and its analogs may exert their immunomodulatory effects. Binding of the compound to a cell surface receptor is hypothesized to trigger a cascade of intracellular events, leading to the activation of transcription factors and subsequent expression of genes encoding key cytokines like IL-2.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Lymphocyte_Isolation Isolate Human Lymphocytes Cell_Culture Culture Lymphocytes Lymphocyte_Isolation->Cell_Culture Stimulation Stimulate with PHA Cell_Culture->Stimulation Treatment Add Nosantine or Isoprinosine Stimulation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection IL2_Assay Measure IL-2 Concentration Supernatant_Collection->IL2_Assay Data_Comparison Compare with Control IL2_Assay->Data_Comparison

Caption: Workflow for IL-2 production enhancement assay.

This flowchart outlines the key steps involved in the experimental workflow to determine the enhancement of IL-2 production by Nosantine and Isoprinosine. The process begins with the isolation of lymphocytes and proceeds through cell culture, stimulation, treatment, and final analysis of IL-2 levels.

References

Independent Verification of Nosantine Racemate Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nosantine racemate's performance with other immunomodulatory agents, supported by available experimental data. It addresses the critical need for independent verification of initial findings and offers detailed methodologies for key experiments.

Executive Summary

This compound, also known as NPT 15392, is a synthetic purine (B94841) derivative initially investigated for its immunomodulatory properties. Early studies in the 1980s suggested its potential as an enhancer of T-cell dependent immune responses, particularly in augmenting Interleukin-2 (B1167480) (IL-2) production and enhancing delayed-type hypersensitivity (DTH) reactions. However, a comprehensive review of the scientific literature reveals a notable lack of recent, independent verification of these initial findings from diverse research groups.

This guide presents the original data on this compound and provides a comparative analysis with a more extensively studied alternative, Isoprinosine (B140449) (Inosine Pranobex) , a structurally related compound with a longer history of clinical use and a broader base of scientific literature. Additionally, other immunomodulatory agents, Levamisole (B84282) and Thymosin alpha 1 , are discussed to offer a wider perspective on available alternatives.

To facilitate independent verification and further research, this document includes detailed experimental protocols for the key assays originally used to characterize this compound's activity.

Comparative Analysis of Immunomodulatory Activity

The primary claims regarding this compound's activity center on its ability to enhance phytohemagglutinin (PHA)-induced IL-2 production in human lymphocytes and to potentiate DTH responses in animal models. The following tables summarize the available quantitative data for this compound and its alternatives.

Enhancement of PHA-Induced IL-2 Production
CompoundCell TypeConcentration for Max. EnhancementFold Increase in IL-2 Production (Approx.)Citation(s)
This compound (NPT 15392) Human Peripheral Blood Mononuclear Cells (PBMCs)0.01 - 1 µg/mLNot explicitly quantified as fold increase, but described as significant enhancement.[1]
Isoprinosine (Inosine Pranobex) Human Peripheral Blood Mononuclear Cells (PBMCs)1 - 100 µg/mLSignificant enhancement, with some studies showing a restoration of depressed IL-2 production.[2][1][3][4][5]
Thymosin alpha 1 Human Peripheral Blood Mononuclear Cells (PBMCs)0.1 - 10 µg/mLEnhances PHA-induced IL-2 secretion.[6][6][7][8]

Note: Direct quantitative comparison is challenging due to variations in experimental setups across different studies. The provided data represents a synthesis of available information.

In Vivo Immunomodulatory Effects (Delayed-Type Hypersensitivity)
CompoundAnimal ModelKey FindingCitation(s)
This compound (NPT 15392) MiceAugments T-cell dependent antibody responses.[9]
Isoprinosine (Inosine Pranobex) MiceRestores T-cell proliferation and IL-2 production in autoimmune mice.[2][2]
Levamisole RodentsRestores depressed immune function and enhances T-cell responses.[10][11][12]

Experimental Protocols

To enable independent verification, detailed methodologies for the key experiments are provided below.

PHA-Induced Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogen, such as Phytohemagglutinin (PHA).

a) Materials:

  • Heparinized whole blood from healthy donors.

  • Ficoll-Paque PLUS for lymphocyte separation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA-M) at a final concentration of 5 µg/mL.

  • Test compounds (this compound, Isoprinosine, etc.) at various concentrations.

  • 96-well flat-bottom cell culture plates.

  • [³H]-Thymidine (1 µCi/well).

  • Cell harvester and liquid scintillation counter.

b) Method:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood using Ficoll-Paque density gradient centrifugation.[13]

  • Wash the isolated PBMCs twice with RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of the test compound at various concentrations (in triplicate). For control wells, add 50 µL of medium.

  • Add 50 µL of PHA solution (final concentration 5 µg/mL) to the appropriate wells. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Interleukin-2 (IL-2) Production Assay (ELISA)

This assay quantifies the amount of IL-2 produced by lymphocytes in culture.

a) Materials:

  • Supernatants from the lymphocyte proliferation assay (collected before pulsing with [³H]-Thymidine).

  • Human IL-2 ELISA kit (commercially available from various suppliers, e.g., R&D Systems, BD Biosciences, Thermo Fisher Scientific).[14][15]

  • Microplate reader.

b) Method:

  • Collect the culture supernatants from the PHA-stimulated lymphocyte cultures at 48 or 72 hours.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Coat a 96-well plate with a capture antibody specific for human IL-2.

    • Block the plate to prevent non-specific binding.

    • Add standards and culture supernatants to the wells.

    • Incubate to allow IL-2 to bind to the capture antibody.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for human IL-2.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

Delayed-Type Hypersensitivity (DTH) Response in Rats

This in vivo assay assesses cell-mediated immunity.[1][16][17][18][19]

a) Materials:

  • Lewis rats (or other suitable strain).

  • Antigen (e.g., methylated bovine serum albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH)).

  • Complete Freund's Adjuvant (CFA).

  • Test compounds (this compound, etc.).

  • Calipers for measuring footpad thickness.

b) Method:

  • Sensitization Phase:

    • Emulsify the antigen in CFA.

    • Inject a small volume (e.g., 100 µL) of the emulsion subcutaneously at the base of the tail of the rats.

  • Treatment:

    • Administer the test compounds (e.g., orally or intraperitoneally) at various doses and schedules relative to the sensitization and challenge phases.

  • Challenge Phase (7-14 days after sensitization):

    • Inject a small volume (e.g., 20 µL) of the antigen (in saline) into one hind footpad.

    • Inject the same volume of saline into the contralateral footpad as a control.

  • Measurement:

    • Measure the thickness of both footpads using calipers at 24, 48, and 72 hours after the challenge.

  • Analysis:

    • The DTH response is expressed as the difference in footpad thickness between the antigen-injected and saline-injected paws.

    • Compare the DTH response in the treated groups to the vehicle control group.

Visualizations of Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_PHA_Proliferation cluster_prep Cell Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis blood Whole Blood pbmc Isolate PBMCs blood->pbmc wash Wash & Resuspend pbmc->wash plate Plate Cells wash->plate add_compound Add Test Compound plate->add_compound add_pha Add PHA add_compound->add_pha incubate Incubate 72h add_pha->incubate pulse Pulse with [3H]-Thymidine incubate->pulse harvest Harvest Cells pulse->harvest count Scintillation Counting harvest->count

Workflow for PHA-induced lymphocyte proliferation assay.

IL2_Signaling_Pathway cluster_receptor IL-2 Receptor Complex IL2R IL-2Rα (CD25) IL-2Rβ (CD122) IL-2Rγ (CD132) JAK JAK1/JAK3 Phosphorylation IL2R->JAK IL2 Interleukin-2 (IL-2) IL2->IL2R Binding STAT STAT5 Dimerization & Nuclear Translocation JAK->STAT Gene Gene Transcription (e.g., c-myc, bcl-2) STAT->Gene Proliferation T-Cell Proliferation & Survival Gene->Proliferation

Simplified IL-2 signaling pathway leading to T-cell proliferation.

DTH_Response_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 7-14) cluster_measurement Measurement (24-72h post-challenge) antigen_cfa Antigen + CFA Emulsion injection_sensitize Subcutaneous Injection antigen_cfa->injection_sensitize injection_challenge Intradermal Antigen Injection (Footpad) measure_swelling Measure Footpad Swelling injection_challenge->measure_swelling saline_control Saline Injection (Contralateral Footpad) saline_control->measure_swelling calculate_diff Calculate Swelling Difference measure_swelling->calculate_diff

Experimental workflow for the Delayed-Type Hypersensitivity (DTH) assay.

Conclusion and Recommendations

The initial findings on this compound (NPT 15392) as an enhancer of cellular immunity are intriguing but lack substantial independent verification in the recent scientific literature. For researchers interested in this class of immunomodulators, Isoprinosine (Inosine Pranobex) represents a more thoroughly investigated alternative with a larger body of evidence supporting its effects on the immune system. Other agents like Levamisole and Thymosin alpha 1 also offer alternative mechanisms for immune modulation.

It is recommended that any new investigation into the effects of this compound should include a direct comparison with Isoprinosine under identical experimental conditions. The protocols provided in this guide offer a starting point for such comparative studies. The lack of recent data on this compound also highlights an opportunity for further research to either validate the original findings or to better define its pharmacological profile in the context of modern immunology.

References

Tezepelumab vs. Standard-of-Care in Eosinophilic Granulomatosis with Polyangiitis (EGPA): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The query for "Nosantine racemate" did not yield information on a recognized pharmaceutical agent. It is likely that this query was a misunderstanding related to the RACEMATE clinical trial. This guide will focus on the drug being investigated in that trial, Tezepelumab , and its benchmark against the current standard-of-care for Eosinophilic Granulomatosis with Polyangiitis (EGPA).

Eosinophilic Granulomatosis with Polyangiitis (EGPA), formerly known as Churg-Strauss syndrome, is a rare systemic necrotizing vasculitis affecting small- to medium-sized blood vessels, characterized by asthma and eosinophilia.[1][2] The current standard-of-care aims to induce and maintain remission, reduce inflammation, and manage symptoms. This typically involves a combination of corticosteroids and, in more severe cases, immunosuppressants.[3][4] Tezepelumab, a monoclonal antibody, is being investigated as a novel therapeutic option for EGPA.[1][2]

Mechanism of Action: A Tale of Two Approaches

Standard-of-Care: The cornerstone of EGPA treatment is systemic corticosteroids, such as prednisone, which provide broad anti-inflammatory effects.[3][4] For patients with severe disease, cytotoxic agents like cyclophosphamide (B585) or biologics such as rituximab (B1143277) are often used to induce remission.[4][5] Mepolizumab and Benralizumab, which target the IL-5 pathway crucial for eosinophil function, are approved for EGPA and represent a more targeted biological approach.[3][6]

Tezepelumab: This investigational treatment operates further upstream in the inflammatory cascade. Tezepelumab is a human monoclonal antibody that targets Thymic Stromal Lymphopoietin (TSLP), an epithelial-derived cytokine, or "alarmin".[1][2] TSLP is a key initiator of the type 2 inflammatory response, which is central to the pathophysiology of EGPA.[1][7] By blocking TSLP, Tezepelumab can inhibit a broad range of downstream inflammatory pathways, potentially impacting not just eosinophilic inflammation but other facets of the disease as well.[7][8]

Signaling Pathway of Tezepelumab in EGPA

cluster_epithelium Airway Epithelium cluster_tezepelumab Therapeutic Intervention cluster_immune_response Downstream Inflammatory Cascade Triggers Viruses, Allergens, Pollutants Epithelial_Cells Epithelial Cells Triggers->Epithelial_Cells Damage TSLP TSLP (Alarmin) Epithelial_Cells->TSLP Release TSLPR TSLP Receptor on Immune Cells TSLP->TSLPR Binding Tezepelumab Tezepelumab Tezepelumab->TSLP Inhibition ILC2 Innate Lymphoid Cells (ILC2) TSLPR->ILC2 Activation Th2 T-helper 2 Cells (Th2) TSLPR->Th2 Activation Eosinophils Eosinophils ILC2->Eosinophils IL-5, IL-13 Th2->Eosinophils IL-5 B_Cells B-Cells Th2->B_Cells IL-4 (IgE Production) Inflammation Vasculitis & Airway Inflammation Eosinophils->Inflammation Mast_Cells Mast Cells Mast_Cells->Inflammation B_Cells->Inflammation

Caption: Tezepelumab inhibits TSLP, preventing downstream activation of inflammatory cells.

Comparative Efficacy and Safety Data

Direct comparative data from large-scale, randomized controlled trials of Tezepelumab against standard-of-care in EGPA are not yet available. The pivotal RACEMATE trial is ongoing, with primary completion estimated for late 2025.[9] However, preliminary data from case reports and a small case series provide an early look at the potential of Tezepelumab in patients with refractory EGPA.

Table 1: Summary of Preliminary Clinical Outcomes for Tezepelumab in Refractory EGPA

ParameterPatient 1[9]Patient 2[9]
Prior Treatment Anti-IL5/5R therapy for 19 monthsAnti-IL5R for 30 months
Baseline BVAS 2.85
BVAS after 6 months 01.3
Baseline ACQ-6 5.63.66
ACQ-6 after 6 months 0.21.83
Baseline mOCS dose (mg/day) 12 (±2.3)22 (±24)
mOCS dose after 6 months (mg/day) 40
Baseline FEV1 (% predicted) 64% (2.61 L)60% (1.69 L)
FEV1 after 6 months (% predicted) 86% (3.51 L)85% (2.07 L)
Baseline FeNO (ppb) 61171
FeNO after 6 months (ppb) 2470

BVAS: Birmingham Vasculitis Activity Score; ACQ-6: Asthma Control Questionnaire-6; mOCS: maintenance Oral Corticosteroid; FEV1: Forced Expiratory Volume in 1 second; FeNO: Fractional exhaled Nitric Oxide.

These initial findings in two patients with refractory EGPA suggest that Tezepelumab may lead to clinically significant improvements in disease activity, asthma control, and lung function, while also allowing for a reduction in oral corticosteroid use.[9] It is important to note that these are not results from a controlled clinical trial and should be interpreted with caution.

Experimental Protocols: The RACEMATE Trial

The RACEMATE (RAndomised Placebo Controlled Trial - to Explore the Efficacy and Mechanism of Action of Tezepelumab in Eosinophilic Granulomatosis with Polyangiitis) trial is a key ongoing study designed to rigorously evaluate Tezepelumab in this patient population.[1][10]

Table 2: Key Aspects of the RACEMATE (NCT06230354) Trial Protocol

ComponentDescription
Study Design Phase 2b, multicentre, randomised, double-blind, placebo-controlled.[9][10]
Participants 66 adults with active, non-severe EGPA receiving standard-of-care therapy.[10]
Intervention Tezepelumab 210 mg administered subcutaneously every 4 weeks.[9]
Comparator Placebo administered subcutaneously every 4 weeks.[9]
Treatment Duration 24 weeks.[9]
Primary Outcome Proportion of participants in clinical remission at week 24, defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and a daily prednisolone (B192156) dose of ≤ 4mg.[9]
Secondary Outcomes Reduction in disease flares, improvement in asthma control scores, sino-nasal disease scores, and spirometry.[9]

RACEMATE Trial Workflow

Screening Screening & Enrollment (N=66) - Active, non-severe EGPA - On standard-of-care Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A (N=33) Tezepelumab 210mg SC Q4W + Standard-of-Care Randomization->Arm_A Arm_B Arm B (N=33) Placebo SC Q4W + Standard-of-Care Randomization->Arm_B Treatment_Period 24-Week Double-Blind Treatment Period (Corticosteroid Tapering) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Week 24) - Clinical Remission (BVAS=0, Prednisolone ≤4mg/day) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis - Flare reduction - Asthma & Sino-nasal scores - Spirometry Follow_Up->Secondary_Endpoints

Caption: Workflow of the RACEMATE clinical trial for Tezepelumab in EGPA.

Conclusion

The current standard-of-care for EGPA relies on broad immunosuppression with corticosteroids, sometimes supplemented with cytotoxic agents or more targeted biologics that inhibit the IL-5 pathway. Tezepelumab offers a novel mechanism of action by targeting TSLP, an upstream initiator of type 2 inflammation. While robust, direct comparative data is pending the results of the RACEMATE trial, preliminary case reports are promising, suggesting a potential role for Tezepelumab in managing refractory EGPA. The scientific community awaits the results of the RACEMATE trial to definitively benchmark Tezepelumab against the current standard-of-care for this rare and complex disease.

References

Assessing the Specificity of Noscapine Racemate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of noscapine (B1679977) racemate against its primary target, tubulin, and evaluates its performance relative to other microtubule-targeting agents. This analysis is supported by experimental data and detailed methodologies to aid in the critical assessment of this compound for therapeutic development.

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has garnered significant interest as a potential anti-cancer agent due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] Unlike other microtubule inhibitors, noscapine exhibits a favorable safety profile with minimal side effects.[2] This guide focuses on the specificity of the racemic form of noscapine, a mixture of its enantiomers, in targeting tubulin.

On-Target Specificity: Tubulin Binding

The primary mechanism of action for noscapine is its interaction with tubulin, the fundamental protein component of microtubules. Noscapine binds to tubulin, altering its conformation and disrupting the dynamic instability of microtubules, which is crucial for mitotic spindle formation during cell division.[1] While the naturally occurring (-)-α isomer of noscapine is considered the most biologically active form, understanding the tubulin-binding affinity of the racemic mixture is essential for evaluating its therapeutic potential.

Compound/DerivativeDissociation Constant (Kd)Cell LineReference
Noscapine144 ± 2.8 µMNot Specified[3]
5-Bromonoscapine (5-Br-nosc)54 ± 9.1 µMNot Specified[3]
Reduced 5-Bromonoscapine (Rd 5-Br-nosc)106 ± 4.2 µMNot Specified[3]
N-(3-bromobenzyl) noscapine (6f)38 ± 4.0 µMNot Specified[4]

Off-Target Assessment

A comprehensive specificity assessment requires evaluating the interaction of noscapine racemate with other potential biological targets. Studies have suggested that noscapine may also interact with sigma-opioid receptors and act as a non-competitive antagonist of bradykinin (B550075) B2 receptors.[5][6][7] However, a recent study utilizing a human umbilical vein contractility assay indicated that noscapine, at a concentration of 2.5 µM, did not behave as a B2 receptor antagonist.[8] This suggests that the previously reported effects might be due to indirect physiological antagonism rather than direct receptor binding.[8] Further quantitative binding assays are necessary to definitively determine the affinity of noscapine racemate for these and other potential off-targets to build a complete specificity profile.

Comparative Cytotoxicity

The on-target effect of noscapine on tubulin translates to cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of noscapine racemate with its derivatives and other microtubule-targeting agents.

CompoundCell LineIC50Reference
NoscapineA549 (Lung Cancer)73 µM[1][9]
Noscapine–tryptophan conjugateA549 (Lung Cancer)32 µM[1][9]
NoscapineMDA-MB-231 (Breast Cancer)29 µM (24h), 20 µM (48h)[10][11]
NoscapineMCF-7 (Breast Cancer)54 µM (24h), 30 µM (48h)[10][11]
NoscapineMCF-10F (Normal Breast)58 µM (24h), 53 µM (48h)[10][11]
NoscapineKB-1 (Oral Cancer)40.49 ± 4.67 μM (24h), 38.03 ± 5.83 μM (48h)[12]
NoscapineH460 (Non-small cell lung cancer)34.7 ± 2.5 µM[13]
NoscapineC6 (Glioma)250 µM (72h)[1]
9-hydroxy methyl analogue of NoscapineU87 (Glioblastoma)4.6 µM[14]
9-carbaldehyde oxime analogue of NoscapineU87 (Glioblastoma)8.2 µM[14]

Comparison with Alternative Tubulin-Binding Agents

To contextualize the specificity and potency of noscapine racemate, it is essential to compare it with other well-established tubulin-binding agents.

DrugMechanism of ActionTubulin Binding Affinity (Kd)Representative IC50 Range (Cancer Cells)Key Side Effects
Noscapine Racemate Disrupts microtubule dynamics~144 µM20 - 250 µMMinimal toxicity reported
Colchicine (B1669291) Inhibits tubulin polymerization~1.4 µM1 - 10 nMGastrointestinal distress, myelosuppression
Vincristine Inhibits tubulin polymerizationHigh Affinity (qualitative)Sub-nanomolar to low nanomolarNeurotoxicity, myelosuppression
Paclitaxel (B517696) (Taxol) Stabilizes microtubules~10 nMLow nanomolarMyelosuppression, neuropathy, hypersensitivity
Combretastatin A-4 Inhibits tubulin polymerizationHigh Affinity (qualitative)1 - 10 nMVascular disruption, cardiovascular effects

Experimental Protocols

Tubulin Polymerization Assay

This assay is fundamental to assessing the direct effect of a compound on microtubule dynamics.

Objective: To determine if a test compound inhibits or enhances tubulin polymerization in vitro.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (Noscapine racemate) and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as a polymerization inhibitor)

  • 96-well microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10 mM stock of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (solvent only), a positive control for inhibition (e.g., colchicine), and a positive control for enhancement (e.g., paclitaxel).

    • Add tubulin to each well to a final concentration of 1-2 mg/mL.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time. Compare the polymerization curves of the test compound with the controls to determine if it inhibits or enhances tubulin polymerization.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic effects of a compound.[15][16][17]

Objective: To determine the IC50 value of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (Noscapine racemate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow and Pathways

To further clarify the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 In Vitro Specificity Assessment cluster_1 Data Analysis and Comparison A Tubulin Polymerization Assay D Determine Kd and IC50 for Noscapine Racemate A->D On-Target Activity B Cytotoxicity Assay (e.g., MTT) B->D Cellular Potency C Off-Target Binding Assays E Determine Kd for Off-Targets C->E Off-Target Interactions G Specificity Profile of Noscapine Racemate D->G E->G F Compare with Alternative Drugs F->G

Caption: Experimental workflow for assessing the specificity of Noscapine racemate.

cluster_0 Noscapine's Mechanism of Action Noscapine Noscapine Racemate Tubulin αβ-Tubulin Heterodimer Noscapine->Tubulin Binds to Microtubules Microtubule Dynamics Disruption Tubulin->Microtubules Alters Conformation Mitosis Mitotic Spindle Defect Microtubules->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Signaling pathway of Noscapine leading to apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Cetirizine (B192768) Racemate and Levocetirizine (B1674955)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of racemic cetirizine and its active R-enantiomer, levocetirizine. Both are second-generation antihistamines that act as selective antagonists of the histamine (B1213489) H1 receptor, indicated for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] This comparison focuses on their pharmacological, pharmacokinetic, and clinical differences, supported by experimental data.

Pharmacological Profile

Cetirizine is a racemic mixture containing equal parts of levocetirizine (the R-enantiomer) and dextrocetirizine (the S-enantiomer).[3][4] Levocetirizine is the pharmacologically active enantiomer, exhibiting a significantly higher binding affinity for the histamine H1 receptor compared to both the racemate and the dextrocetirizine enantiomer.[4][5][6] The antihistaminic activity of cetirizine is primarily attributed to levocetirizine.[7][8]

Table 1: Histamine H1 Receptor Binding Affinity

CompoundKi (nM)Dissociation Half-Time (t1/2) from H1 Receptor (min)
Levocetirizine3[9][10]142[9][10]
Cetirizine (Racemate)6[9][10]Not Reported
Dextrocetirizine100[9][10]6[9][10]

Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.

The data clearly demonstrates that levocetirizine has a two-fold higher affinity for the H1 receptor than racemic cetirizine and is approximately 30-fold more potent than dextrocetirizine.[9] Furthermore, levocetirizine's remarkably slow dissociation from the H1 receptor contributes to its prolonged duration of action, acting as a pseudo-irreversible antagonist in functional studies.[3][9][10]

Pharmacokinetic Properties

Both cetirizine and levocetirizine are rapidly and extensively absorbed, with minimal metabolism.[3][5][11] Levocetirizine has an oral bioavailability of at least 85%, while cetirizine's is at least 70%.[11][12] The pharmacokinetic profile of levocetirizine is comparable whether administered alone or as part of the racemic mixture.[13]

Table 2: Comparative Pharmacokinetic Parameters

ParameterLevocetirizine (5 mg)Cetirizine (10 mg)
Tmax (hours) 0.5 - 1.5[8]~1.0[11]
Cmax (ng/mL) ~232.6[8]~311[11]
Bioavailability ≥ 85%[11]≥ 70%[11][12]
Plasma Protein Binding ~92% (unbound fraction 8%)[11]88 - 96%[3][11]
Volume of Distribution (Vd) 0.41 L/kg[13]0.3 - 0.45 L/kg[11]
Elimination Half-life (t1/2) ~7.3 - 7.9 hours[8]~8.3 hours (range 6.5-10)[11]
Excretion Primarily unchanged in urine[3]70-85% in urine, 10-13% in feces[11]

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration.

Notably, the recommended dose for levocetirizine is 5 mg, half that of racemic cetirizine (10 mg), to achieve a similar clinical effect.[3] Studies have shown that 2.5 mg of levocetirizine has comparable antihistaminic activity to 5 mg of cetirizine.[6]

Clinical Efficacy and Safety

Clinically, both levocetirizine and cetirizine are effective in managing the symptoms of allergic conditions.[7][14] However, some studies suggest that levocetirizine may offer advantages. For instance, levocetirizine has demonstrated long-term efficacy over a 6-month treatment period for persistent allergic rhinitis, improving symptoms and quality of life.[7] In studies on chronic idiopathic urticaria, the clinical efficacy of both drugs was found to be comparable, with a slight advantage for levocetirizine in providing a better antipruritic (anti-itching) effect.[14][15][16]

Regarding safety, both are considered non-sedating antihistamines, although drowsiness can occur.[17] Some evidence suggests that levocetirizine may be less sedating than cetirizine, which could be particularly beneficial for some patients.[18][19]

Experimental Protocols and Methodologies

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of cetirizine, levocetirizine, and dextrocetirizine to the human histamine H1 receptor.

Methodology: Competitive radioligand binding assays are a standard method.

  • Preparation of H1 Receptor Source: A membrane homogenate from cells engineered to express the human H1 receptor (e.g., HEK293T or CHO cells) is used.[10][20]

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]mepyramine, is used as the tracer.[9][10]

  • Competition Binding: The cell homogenate is incubated with a fixed concentration of [3H]mepyramine and increasing concentrations of the unlabeled competitor drugs (cetirizine, levocetirizine, or dextrocetirizine).[20][21]

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[20]

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis H1_membranes H1 Receptor Membranes (from HEK293T cells) Incubation Incubate mixture (allow binding equilibrium) H1_membranes->Incubation Radioligand [3H]mepyramine (Radioligand) Radioligand->Incubation Competitors Unlabeled Drugs (Cetirizine, Levocetirizine) Competitors->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50 Calculate IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Determine Ki (Binding Affinity) ChengPrusoff->Ki

Workflow for a competitive radioligand binding assay.

Signaling Pathway

Histamine H1 Receptor Signaling

Cetirizine and levocetirizine are inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[22] The binding of histamine to the H1 receptor activates the Gq/G11 protein, which in turn stimulates phospholipase C (PLC).[22][23] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[22][24] This cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.[25] By blocking this receptor, cetirizine and levocetirizine prevent these downstream effects.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds Gq Gq/11 Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Activate PKC DAG->PKC Response Allergic Response (e.g., inflammation, contraction) Ca_release->Response PKC->Response Cetirizine Cetirizine / Levocetirizine Cetirizine->H1R blocks

Simplified histamine H1 receptor signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Noscapine Racemate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of Noscapine racemate, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.

I. Chemical and Safety Data Overview

Noscapine, in its racemic form, presents specific handling and disposal challenges. The following table summarizes the key quantitative data derived from safety data sheets (SDS), offering a clear comparison of its physical and toxicological properties.

PropertyValueReference
Chemical Formula C22H23NO7--INVALID-LINK--
Molar Mass 413.42 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 174 - 176 °C
Oral LD50 (Mouse) 853 mg/kg[1]
Primary Hazards Harmful if swallowed.[1]
Incompatible Materials Strong oxidizing agents.

II. Personal Protective Equipment (PPE) and Handling

Prior to handling Noscapine racemate, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.

Handling Protocol:

  • Ventilation: Always handle Noscapine racemate in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Dust Formation: Take measures to prevent the generation of dust.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated handling area.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2]

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

III. Disposal Procedure for Noscapine Racemate

The disposal of Noscapine racemate must be conducted in a manner that is compliant with local, state, and federal regulations. The following workflow outlines the required steps.

cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Identify Nosantine Racemate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First waste_container Select a Designated, Labeled, and Leak-Proof Waste Container ppe->waste_container 2. Prepare Container collect Carefully Transfer Waste into the Container waste_container->collect 3. Collect Waste check_contamination Decontaminate External Surfaces of the Waste Container collect->check_contamination seal Securely Seal the Container check_contamination->seal storage Store in a Designated, Secure Area Away from Incompatible Materials seal->storage disposal_vendor Arrange for Pickup by a Licensed Chemical Waste Disposal Vendor storage->disposal_vendor 4. Professional Disposal end End: Disposal Complete disposal_vendor->end

Noscapine Racemate Disposal Workflow

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste containing Noscapine racemate, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.

    • Segregate this waste from other laboratory waste streams.

  • Containment:

    • Place all solid Noscapine racemate waste into a designated, clearly labeled, and sealable hazardous waste container.

    • For solutions, use a designated, leak-proof liquid waste container.

    • Ensure the container is compatible with the chemical properties of Noscapine racemate.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("Noscapine Racemate"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[2] Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.

    • Do not dispose of Noscapine racemate down the drain or in the regular trash.

IV. Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of dust or liquid.

  • Clean-up: For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material and place in a designated waste container.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of Noscapine racemate, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Handling Information for Nosantine Racemate Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for safety and handling information on Nosantine racemate (CAS No. 75166-67-5), a specific Safety Data Sheet (SDS) containing the necessary detailed protocols and quantitative data is not publicly available. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS directly from the manufacturer or supplier before handling this compound.

This compound, also known by the synonym NPT-15392 racemate, is an immunomodulating agent used in research. As with any chemical, especially those with limited publicly available safety information, it is crucial to handle it with a high degree of caution in a controlled laboratory setting.

Without a specific SDS, it is not possible to provide quantitative data on exposure limits, detailed personal protective equipment (PPE) requirements, or specific protocols for handling and disposal. The information typically found in an SDS is essential for conducting a proper risk assessment and ensuring the safety of laboratory personnel.

General Guidance for Handling Uncharacterized Compounds:

In the absence of specific information for this compound, general prudent laboratory practices for handling potentially hazardous chemicals should be strictly followed. This includes, but is not limited to:

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:

    • A properly fitted lab coat.

    • Chemical-resistant gloves (the specific type should be chosen based on the solvent used, if any, and this information would be detailed in a proper SDS).

    • Safety glasses or goggles to protect the eyes from splashes.

  • Hygiene Practices: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill and Disposal Procedures: In the absence of specific disposal guidelines, all waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. A specific spill response plan cannot be developed without knowing the compound's reactivity and toxicity.

Path Forward for Researchers:

It is the responsibility of the principal investigator and the institution to ensure that all necessary safety information is obtained and reviewed before any work with a chemical begins. For this compound, this means:

  • Contacting the Supplier: The most direct way to obtain the SDS is to request it from the chemical supplier from whom the this compound was purchased.

  • Reviewing the SDS: Once obtained, the SDS must be thoroughly reviewed by all personnel who will be handling the compound.

  • Developing Standard Operating Procedures (SOPs): Based on the information in the SDS, laboratory-specific SOPs for the safe handling, storage, and disposal of this compound must be developed and implemented.

Due to the lack of specific data, the creation of the requested data tables and procedural diagrams would be speculative and could pose a significant safety risk. Therefore, in the interest of promoting safe laboratory practices, these elements cannot be provided. The core requirement of providing essential and immediate safety information can only be responsibly met by advising users to obtain the official Safety Data Sheet.

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.